Chelidamic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3983. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1H-pyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLJJHGQACAZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160451 | |
| Record name | Chelidamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-60-3, 499-51-4 | |
| Record name | Chelidamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chelidamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHELIDAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chelidamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxypyridine-2,6-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHELIDAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A59BH8SXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Chelidamic Acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of chelidamic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, also known as 4-oxo-1H-pyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound with a pyridine core.[1] It is a versatile molecule with applications ranging from a chelating agent to a biochemical inhibitor. The compound typically appears as a white to off-white or yellow powder.[2][3]
Below is a summary of its key quantitative properties:
| Property | Value | Source |
| IUPAC Name | 4-oxo-1H-pyridine-2,6-dicarboxylic acid | [1] |
| Molecular Formula | C₇H₅NO₅ | |
| Molecular Weight | 183.12 g/mol | |
| Melting Point | 265-270 °C (decomposes) | |
| Boiling Point (Predicted) | 428.3 ± 45.0 °C | |
| Density (Predicted) | 1.726 ± 0.06 g/cm³ | |
| pKa (Predicted) | 0.12 ± 0.40 | |
| Solubility | Soluble in 1 M NH₄OH (50 mg/mL), Very soluble in water | |
| CAS Number | 138-60-3 |
Molecular Structure
This compound exists in tautomeric forms, specifically an aromatic enol form and a keto form. In the solid state, particularly as a monohydrate, it adopts a zwitterionic structure where a carboxylic acid group is deprotonated, and the pyridine nitrogen is protonated. This structural feature contributes to its ability to act as a multidentate ligand, forming stable complexes with various metal ions.
The structure of this compound has been confirmed by various spectroscopic methods. Notably, 13C NMR spectral data is available and provides insight into the carbon framework of the molecule.
Experimental Protocols
A common and high-yield method for synthesizing this compound involves the reaction of chelidonic acid with ammonia.
Materials:
-
Chelidonic acid
-
Concentrated ammonium hydroxide solution (e.g., 30%)
-
Concentrated hydrochloric acid
-
Activated carbon
-
Ice
Procedure:
-
Chelidonic acid is dissolved in concentrated ammonium hydroxide.
-
The mixture is refluxed for 6-8 hours, with additional ammonium hydroxide added as needed to maintain a pH above 9.
-
In a more detailed protocol, 425 mL of 30% aqueous ammonia solution is added dropwise at 0°C to 41.8 g of the precursor over 1 hour.
-
The resulting suspension is stirred at room temperature for 48 hours.
-
Excess ammonia is removed under reduced pressure.
-
The residue is refluxed with water and activated carbon for 15 minutes for decolorization.
-
After hot filtration, the filtrate is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 1.
-
The precipitated white solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum. This process typically yields a high purity product (98%).
The precursor, chelidonic acid, can be synthesized from diethyl oxalate and acetone. The process involves mixing a metal alkoxide, dialkyl oxalate, and an alcohol, followed by the controlled addition of acetone and subsequent neutralization and refluxing to form chelidonic acid.
Biological Activity and Logical Relationships
This compound is recognized for its inhibitory activity against glutamate decarboxylase (GAD), an enzyme responsible for the conversion of glutamate to GABA. It is considered one of the more potent "conformationally restricted glutamate analogs" that act as GAD inhibitors, with a reported Ki of 33 μM.
The following diagrams illustrate the synthesis of this compound and its inhibitory action on glutamate decarboxylase.
Caption: Synthesis of this compound from Chelidonic Acid.
Caption: Inhibition of Glutamate Decarboxylase by this compound.
References
Synthesis of Chelidamic Acid from Chelidonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of chelidamic acid (also known as 4-hydroxypyridine-2,6-dicarboxylic acid) from its precursor, chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). This conversion is a critical step in the synthesis of various compounds of interest in medicinal chemistry and materials science. The process involves the amination of the γ-pyrone ring in chelidonic acid to form the corresponding 4-pyridone structure of this compound. This document details the underlying reaction, presents established experimental protocols, summarizes key quantitative data, and provides visual workflows for clarity.
Reaction Overview
The fundamental transformation from chelidonic acid to this compound is a nucleophilic substitution reaction. The oxygen heteroatom in the pyran ring of chelidonic acid is replaced by a nitrogen atom, typically from an ammonia source. This converts the 4-oxo-4H-pyran core into a 4-oxo-1,4-dihydropyridine (or 4-hydroxypyridine) scaffold. The reaction is generally high-yielding and can be accomplished under relatively straightforward conditions.
The Discovery and Enduring Legacy of Chelidamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key experimental data of Chelidamic acid. It is intended to serve as a foundational resource for professionals in research, and drug development, offering detailed insights into its synthesis, physicochemical properties, and biological significance.
Discovery and Historical Context
This compound, systematically known as 4-oxo-1H-pyridine-2,6-dicarboxylic acid, has its roots in the study of natural products. Its history is intrinsically linked to that of chelidonic acid, a related compound discovered in 1839 by Joseph M. A. Probst in extracts of the greater celandine plant, Chelidonium majus[1]. Chelidonic acid was first studied in more detail by Joseph Udo Lerch in 1846[1].
The subsequent conversion of chelidonic acid to this compound marked a key step in the chemical understanding of this class of compounds. The process involves the reaction of chelidonic acid with ammonia, where the pyran ring's oxygen atom is replaced by a nitrogen atom, transforming the γ-pyrone structure into a γ-pyridone core. While the exact date and discoverer of this specific reaction are not clearly detailed in the provided results, the synthesis is a well-established method.
Historically, the synthesis of related compounds like citrazinic acid (2,6-dihydroxy-4-carboxy-pyridine) from citric acid and urea offered alternative routes to similar pyridine structures, though often with low yields[2]. Over time, synthetic methods have been refined to improve yield and purity[3].
Physicochemical Properties
This compound is typically a pale yellow or brown powder[4]. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₅ | |
| Molecular Weight | 183.12 g/mol | |
| Melting Point | 267-278 °C (decomposes) | |
| Boiling Point | 428.3 °C at 760 mmHg (Predicted) | |
| Density | 1.726 g/cm³ (Predicted) | |
| pKa | 0.12 ± 0.40 (Predicted) | |
| Solubility | Very soluble in water. Soluble in 1 M NH₄OH (50 mg/mL). Soluble in DMSO (≥15 mg/mL). | |
| Appearance | Pale yellow to brown powder | |
| CAS Number | 138-60-3 |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is from its natural precursor, Chelidonic acid. More recent methods have been developed for improved yield and purity.
Synthesis from Chelidonic Acid
A common and historically significant method for preparing this compound involves the reaction of Chelidonic acid with ammonia. This reaction converts the pyran ring of Chelidonic acid into the pyridine ring of this compound.
Workflow for the Synthesis of this compound
Caption: General experimental workflow for the synthesis of this compound.
Detailed Protocol (Modified from Literature):
-
Reaction Setup: A solution of Chelidonic acid is prepared in a suitable reaction vessel.
-
Ammonolysis: To this solution, a 30% aqueous ammonia solution is added slowly, typically at a controlled temperature (e.g., 0 °C). The mixture is then stirred at room temperature for an extended period, such as 48 hours, to ensure complete conversion.
-
Workup: After the reaction is complete, excess ammonia is removed under reduced pressure.
-
Purification: The resulting residue is dissolved in water and may be decolorized using activated carbon with heating.
-
Precipitation: The solution is filtered while hot, and the filtrate is cooled. The pH of the filtrate is then adjusted to approximately 1 with hydrochloric acid, causing this compound to precipitate as a white solid.
-
Isolation: The solid product is collected by filtration, washed with cold water, and dried under a vacuum to yield the final product.
Characterization Methods
Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The symmetrical nature of the molecule results in characteristic chemical shifts for the protons and carbons on the pyridine ring and the carboxyl groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present, such as the C=O of the carboxylic acids and the pyridone, as well as O-H and N-H stretches.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways
This compound and its derivatives have garnered significant interest in drug development due to their diverse biological activities. These include anti-inflammatory, immunomodulatory, and antiviral properties.
One of the most notable activities of this compound is its role as a potent inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.
Inhibition of Glutamate Decarboxylase (GAD)
Caption: this compound acts as an inhibitor of Glutamate Decarboxylase (GAD).
The anti-inflammatory effects of Chelidonic acid, a close structural analog, have been shown to involve the inhibition of NF-κB activation. This suggests a potential mechanism for this compound as well. By preventing the degradation of IκBα, the nuclear translocation of NF-κB is blocked, leading to a downstream reduction in the expression of pro-inflammatory cytokines like IL-6.
Applications in Drug Development and Research
The unique structure and biological activity of this compound make it a valuable scaffold in medicinal chemistry and a useful tool in various research applications.
-
Drug Development: Its derivatives have been investigated for antiviral and anticancer properties. The ability of the core structure to chelate metal ions is a key feature in the design of new therapeutic agents, such as metalloenzyme inhibitors.
-
Analytical Chemistry: this compound is used as a complexing agent in high-performance chelation ion chromatography (HPCIC) for the separation and speciation of metal ions like iron.
-
Materials Science: It serves as an organic ligand in the synthesis of hybrid compounds with lanthanoids and polyoxometalates, which have potential applications in catalysis and electronics. It has also been explored as an anode material for lithium-ion batteries.
References
- 1. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 2. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]
- 3. Cas 138-60-3,this compound | lookchem [lookchem.com]
- 4. This compound(138-60-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Spectroscopic Data of Chelidamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for chelidamic acid, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR data are presented below, acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound in DMSO-d₆ displays a single resonance for the two equivalent aromatic protons. The acidic protons of the carboxylic acid and hydroxyl groups are also observed, though their chemical shifts can be broad and concentration-dependent.
Table 1: ¹H NMR Chemical Shifts of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | s | 2H | H-3, H-5 |
| Broad | - | 3H | 2 x -COOH, 4-OH |
Note: The chemical shifts for the acidic protons (-COOH and -OH) are highly variable and may exchange with residual water in the solvent.
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ reveals four distinct carbon signals, consistent with the molecule's symmetry.
Table 2: ¹³C NMR Chemical Shifts of this compound in DMSO-d₆ [1]
| Chemical Shift (δ) ppm | Assignment |
| ~174.1 | C-4 |
| ~164.5 | C-7 (Carboxylic Acid) |
| ~148.8 | C-2, C-6 |
| ~118.2 | C-3, C-5 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is typically acquired using a potassium bromide (KBr) pellet or as a nujol mull. The key absorption bands are characteristic of the carboxylic acid, hydroxyl, and pyridinone moieties.
Table 3: Characteristic IR Absorption Bands of this compound (KBr Pellet) [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 (broad) | Strong | O-H stretch (carboxylic acid and phenol) |
| ~1720 | Strong | C=O stretch (carboxylic acid) |
| ~1640 | Strong | C=O stretch (pyridinone) |
| ~1600, ~1450 | Medium | C=C and C=N stretching (aromatic ring) |
| ~1250 | Medium | C-O stretch (carboxylic acid/phenol) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound, typically in a polar solvent like ethanol or methanol, reveals absorption bands corresponding to electronic transitions within the aromatic system. A study on pyridinedicarboxylic acids provides insight into the expected spectral characteristics.[3]
Table 4: UV-Vis Absorption Maxima (λmax) of this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~280 | Not Reported | π → π |
| ~310 | Not Reported | n → π |
Note: The exact λmax and ε values can be influenced by the solvent and pH of the solution.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in a suitable holder in the spectrometer's sample beam.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or methanol.
-
Dilute the stock solution to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
Instrumentation and Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Use a pair of matched quartz cuvettes (typically 1 cm path length).
-
Fill the reference cuvette with the pure solvent.
-
Fill the sample cuvette with the prepared this compound solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in characterizing this compound.
References
Chelidamic acid CAS number and molecular weight
An In-depth Technical Guide to Chelidamic Acid
Core Substance Identification and Properties
This compound, a heterocyclic organic compound, is a molecule of significant interest in various scientific fields, from neurobiology to materials science. This guide provides a comprehensive overview of its chemical properties, biological activities, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Citations |
| CAS Number | 138-60-3 | [1] |
| Molecular Weight | 183.12 g/mol (anhydrous basis) | [2] |
| Molecular Formula | C₇H₅NO₅ | [2] |
| IUPAC Name | 4-oxo-1H-pyridine-2,6-dicarboxylic acid | [3] |
| Synonyms | 4-Hydroxypyridine-2,6-dicarboxylic acid, 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, NSC 3983 | [3] |
| Appearance | White to off-white or yellow solid/powder | |
| Melting Point | 267-270 °C (decomposes) | |
| Solubility | Soluble in 1 M NH₄OH (50 mg/mL), DMSO (36 mg/mL) |
Biological Activity and Applications
This compound exhibits a range of biological activities, with its most prominent role being a potent inhibitor of glutamate decarboxylase (GAD), the critical enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA. This activity underpins its use in neuroscience research. Additionally, it has been explored for its anti-inflammatory and whitening effects, making it a person of interest in cosmetics and pharmaceuticals. Its ability to chelate metal ions has led to its use in analytical chemistry, specifically in high-performance chelation ion chromatography for the speciation of iron.
Quantitative Biological Data
| Parameter | Value | Target Organism/System | Citations |
| Ki (Glutamate Decarboxylase) | 33 µM | Rat Brain |
Experimental Protocols
Synthesis of this compound from Chelidonic Acid
A common and efficient method for synthesizing this compound is through the amination of its precursor, Chelidonic acid. The following protocol is adapted from established literature.
Materials:
-
Chelidonic acid
-
Concentrated ammonium hydroxide (NH₄OH)
-
Hydrochloric acid (HCl) for pH adjustment (if necessary)
-
Deionized water
-
Reaction vessel with reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Dissolution: Dissolve Chelidonic acid in concentrated ammonium hydroxide within the reaction vessel.
-
Reflux: Heat the mixture to reflux for 6-8 hours. During this period, it is crucial to maintain a pH above 9. Additional ammonium hydroxide can be added as needed to ensure the basicity of the solution.
-
Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature, and then further cool to approximately 5°C in an ice bath with stirring.
-
Acidification (Optional): If the product does not precipitate sufficiently, carefully acidify the solution with HCl to a pH of 1 to induce precipitation of this compound.
-
Filtration: Collect the precipitated solid product by filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold water to remove any remaining impurities.
-
Drying: Dry the purified this compound under a vacuum to obtain the final product.
The workflow for the synthesis of this compound can be visualized as follows:
Mechanism of Action: Inhibition of Glutamate Decarboxylase
The primary mechanism through which this compound exerts its biological effects in the central nervous system is by inhibiting Glutamate Decarboxylase (GAD). GAD is the rate-limiting enzyme in the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. By inhibiting GAD, this compound reduces the production of GABA from glutamate. This leads to a decrease in GABAergic neurotransmission, which can have significant downstream effects on neuronal excitability.
The logical relationship of this signaling pathway is depicted below:
References
The Biological Versatility of Chelidamic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Chelidamic acid, a γ-pyrone derivative, and its corresponding heterocyclic analogues have emerged as a privileged scaffold in medicinal chemistry. The inherent structural features of the 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid core, including its metal-chelating ability and rigid framework, provide a versatile platform for the design of novel therapeutic agents. This technical guide offers an in-depth exploration of the diverse biological activities exhibited by this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Derivatives of heterocyclic structures similar to this compound, such as 1,4-dihydropyridines (DHPs), have demonstrated significant cytotoxic effects against various cancer cell lines. The structural similarity, centered around a substituted dihydropyridine ring, suggests that this compound derivatives may exhibit comparable or enhanced anticancer potential.
Quantitative Anticancer Data
The following table summarizes the 50% inhibitory concentration (IC50) values of selected 1,4-dihydropyridine derivatives against different human cancer cell lines. This data, while not directly from this compound derivatives, provides valuable insights into the potential efficacy of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| DHP-1 | HeLa (Cervical) | 3.6 | Doxorubicin | Not specified |
| MCF-7 (Breast) | 5.2 | Doxorubicin | Not specified | |
| DHP-2 | HeLa (Cervical) | 2.3 | Doxorubicin | Not specified |
| MCF-7 (Breast) | 5.7 | Doxorubicin | Not specified | |
| DHP-3 | HeLa (Cervical) | 4.1 | Doxorubicin | Not specified |
| MCF-7 (Breast) | 11.9 | Doxorubicin | Not specified | |
| Compound 7b | Caco-2 (Colorectal) | Not specified | Carboplatin, Gemcitabine, Daunorubicin | Not specified |
| Compound 7d | Caco-2 (Colorectal) | Not specified | Carboplatin, Gemcitabine, Daunorubicin | Not specified |
| Compound 7e | Caco-2 (Colorectal) | Not specified | Carboplatin, Gemcitabine, Daunorubicin | Not specified |
| Compound 7f | Caco-2 (Colorectal) | Not specified | Carboplatin, Gemcitabine, Daunorubicin | Not specified |
| Compound 13ab' | Caco-2 (Colorectal) | 0.63 ± 0.05 | Not specified | Not specified |
| Compound 13ad' | Caco-2 (Colorectal) | 5.68 ± 0.14 | Not specified | Not specified |
Experimental Protocols: Anticancer Activity Screening
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, Caco-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Signaling Pathways in Cancer
This compound derivatives, particularly those with metal-chelating properties, may interfere with various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The diagram below illustrates a generalized overview of key signaling pathways often dysregulated in cancer, which could be potential targets for these compounds.
Figure 1: Potential anticancer signaling pathways targeted by this compound derivatives.
Antimicrobial Activity
The ability of this compound and its derivatives to chelate metal ions is a key feature that can be exploited for antimicrobial activity. Metal ions are essential for the survival and enzymatic functions of many microorganisms. By sequestering these ions, this compound derivatives can disrupt critical cellular processes in bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of novel pyridothienopyrimidine derivatives, which share a heterocyclic core with this compound, against a panel of bacterial and fungal strains.
| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 3a | 8 | 4 | 16 | 32 | 8 | 16 |
| 4a | 8 | 8 | 16 | 32 | 16 | 32 |
| 5a | 4 | 4 | 8 | 16 | 4 | 8 |
| 6b | 16 | 8 | 32 | 64 | 16 | 32 |
| 8b | 8 | 4 | 16 | 32 | 8 | 16 |
| 9b | 4 | 4 | 8 | 16 | 4 | 8 |
| Amoxicillin | 4 | 2 | 8 | 16 | - | - |
| Clotrimazole | - | - | - | - | 4 | 8 |
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Sterile 96-well microtiter plates[1]
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] This can be assessed visually or by measuring the optical density using a microplate reader.
Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial activity of novel compounds.
Figure 2: General workflow for broth microdilution antimicrobial susceptibility testing.
Antiviral Activity (HIV-1 Integrase Inhibition)
The structural motif of this compound, particularly its dicarboxylic acid and ketone functionalities, bears resemblance to known HIV-1 integrase inhibitors. These compounds function by chelating essential metal ions in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome.
Quantitative Antiviral Data
The following table includes IC50 and EC50 values for various HIV-1 integrase inhibitors, some of which feature pyridinone scaffolds that are structurally related to this compound.
| Compound Class/ID | Target | IC50 (nM) | Antiviral Activity (EC50, nM) |
| Diketobutanoic Acid Derivative | HIV-1 Integrase (Strand Transfer) | 6 ± 3 | 9 ± 4 (as prodrug) |
| Quinolone Derivative (JTK-303) | HIV-1 Integrase (Strand Transfer) | 7.2 | 0.9 |
| Naphthyridine Carboxamide | HIV-1 Integrase (Strand Transfer) | 8 | 15 (EC95) |
| Azaindole Carboxylic Acid | HIV-1 Integrase | 950 - 7350 | Not specified |
| 2-Pyridinone Derivative (59) | Not specified | Not specified | 67 |
| 2-Pyridinone Derivative (60) | Not specified | Not specified | 32 |
Experimental Protocols: HIV-1 Integrase Inhibition Assay
Fluorescence-Based HIV-1 Integrase Assay
This high-throughput assay measures the inhibition of the 3'-processing or strand transfer activity of HIV-1 integrase.[2]
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Fluorescently labeled oligonucleotide substrate mimicking the viral DNA long terminal repeat (LTR)
-
Assay buffer
-
This compound derivatives
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In a 384-well plate, add the assay buffer, the test compounds (this compound derivatives) at various concentrations, and the recombinant HIV-1 integrase.
-
Pre-incubation: Incubate the plate for a short period to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorescently labeled oligonucleotide substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence polarization or time-resolved fluorescence of the samples. Inhibition of the integrase activity will result in a change in the fluorescence signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
HIV-1 Replication Cycle and Inhibition
The diagram below illustrates the key stages of the HIV-1 replication cycle and highlights the step at which integrase inhibitors, such as potentially this compound derivatives, act.
Figure 3: The HIV-1 replication cycle and the target of integrase inhibitors.
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a broad spectrum of biological activities. While comprehensive data on a wide range of its derivatives is still emerging, the information available on structurally related compounds, particularly in the areas of cancer, microbial infections, and HIV, strongly suggests the potential of this chemical class. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the design and evaluation of new this compound-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of these versatile molecules.
References
The Potential of Chelidamic Acid as a Glutamate Decarboxylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a key therapeutic target for neurological disorders characterized by GABAergic dysfunction. This technical guide explores the potential of chelidamic acid, a conformationally restricted analog of glutamate, as a competitive inhibitor of GAD. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing GAD inhibition, and an examination of the relevant signaling pathways. While in vitro evidence demonstrates the inhibitory potential of this compound, this guide also highlights the current gaps in the literature, particularly the need for further investigation into its structure-activity relationship and in vivo efficacy.
Introduction
The balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system function. Glutamate, the principal excitatory neurotransmitter, is converted to the primary inhibitory neurotransmitter, GABA, by the enzyme glutamate decarboxylase (GAD). Dysregulation of GAD activity and subsequent GABAergic signaling has been implicated in the pathophysiology of numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and stiff-person syndrome. Consequently, the development of potent and selective GAD inhibitors is a significant area of interest in neuropharmacology.
This compound (4-hydroxypyridine-2,6-dicarboxylic acid) is a heterocyclic dicarboxylic acid that acts as a structural analog of the GAD substrate, glutamate. Its rigid structure provides a valuable scaffold for probing the active site of GAD. This guide summarizes the current knowledge of this compound as a GAD inhibitor and provides the necessary technical information for researchers and drug development professionals to further investigate its therapeutic potential.
Quantitative Data on GAD Inhibition
This compound has been identified as a competitive inhibitor of glutamate decarboxylase, meaning it competes with the substrate, glutamate, for binding to the enzyme's active site. The primary quantitative measure of its inhibitory potency is the inhibition constant (Kᵢ).
| Compound | Inhibition Constant (Kᵢ) | Inhibition Type | Source Organism |
| This compound | 33 µM | Competitive | Rat Brain |
| Chelidonic Acid | 1.2 µM | Competitive | Rat Brain |
Table 1: In vitro inhibition of Glutamate Decarboxylase by this compound and a related analog.[1]
Note on Kᵢ vs. IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is another common measure of inhibitor potency. For a competitive inhibitor, the IC₅₀ value is dependent on the substrate concentration used in the assay, whereas the Kᵢ is an intrinsic property of the inhibitor. The relationship between the two for competitive inhibition is described by the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the enzyme for the substrate. Currently, specific IC₅₀ values for this compound in GAD inhibition assays are not widely reported in the literature.
Signaling Pathways
The primary signaling pathway affected by the inhibition of GAD is the synthesis of GABA, which has downstream effects on GABAergic neurotransmission.
The GABA Shunt
GAD is a key enzyme in the GABA shunt, a metabolic pathway that synthesizes and conserves the supply of GABA. The inhibition of GAD by this compound directly disrupts this pathway at the conversion of glutamate to GABA.
Caption: The GABA Shunt pathway illustrating the role of GAD and its inhibition by this compound.
Experimental Protocols
Several methods can be employed to determine the inhibitory activity of compounds like this compound on GAD. Below are detailed methodologies for common in vitro assays.
General Experimental Workflow
The general workflow for assessing a potential GAD inhibitor involves preparing the enzyme source, performing the enzymatic reaction in the presence and absence of the inhibitor, and detecting the product (GABA or CO₂) or the consumption of the substrate (glutamate).
Caption: General experimental workflow for evaluating a GAD inhibitor.
HPLC-Based Assay for GAD Activity
This method quantifies the amount of GABA produced in the enzymatic reaction.
1. Enzyme Preparation:
-
Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.
-
Use the resulting supernatant as the source of GAD.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
GAD enzyme preparation
-
50 mM potassium phosphate buffer (pH 7.2)
-
0.2 mM Pyridoxal phosphate
-
Varying concentrations of this compound (or vehicle for control)
-
3. Enzymatic Reaction:
-
Pre-incubate the reaction mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding L-glutamate to a final concentration (e.g., 50 mM).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of 0.6 M perchloric acid.
4. GABA Derivatization and Quantification:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Derivatize the supernatant containing GABA with a fluorescent tag (e.g., o-phthaldialdehyde/2-mercaptoethanol or dansyl chloride).
-
Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.
-
Quantify the GABA peak by comparing its area to a standard curve of known GABA concentrations.
5. Data Analysis:
-
Calculate the rate of GABA formation in the presence and absence of the inhibitor.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot percent inhibition against inhibitor concentration to determine the IC₅₀.
-
Use the Cheng-Prusoff equation to calculate the Kᵢ if the Kₘ of GAD for glutamate is known under the assay conditions.
Fluorometric Assay for GAD Activity
This is a continuous assay that measures the consumption of glutamate.
1. Reagents:
-
GAD enzyme preparation (as described above)
-
Glutamate oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
L-glutamate
-
This compound
2. Reaction Mixture:
-
In a 96-well microplate, prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 7.2)
-
Glutamate oxidase
-
HRP
-
Amplex Red
-
GAD enzyme preparation
-
Varying concentrations of this compound
-
3. Enzymatic Reaction and Detection:
-
Pre-incubate the mixture for 5-10 minutes.
-
Initiate the reaction by adding L-glutamate.
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a microplate reader in kinetic mode at 37°C. The GAD reaction consumes glutamate, leading to a decrease in the rate of fluorescence generation by the coupled glutamate oxidase/HRP/Amplex Red system.
4. Data Analysis:
-
Determine the initial reaction rates from the slopes of the fluorescence curves.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC₅₀ and Kᵢ as described for the HPLC-based assay.
Structure-Activity Relationship (SAR)
The inhibitory activity of conformationally restricted glutamate analogs provides insight into the binding requirements of the GAD active site. A study comparing twenty such analogs, including this compound, revealed several key findings[1]:
-
Aromaticity: Aromatic analogs were generally more potent inhibitors than their aliphatic counterparts.
-
Intercarboxylate Distance: An optimal distance of approximately 0.75 nm between the carboxylate groups appears to be crucial for competitive inhibition, suggesting that glutamate binds to the active site in an extended conformation.[1]
-
Carboxylate Replacement: One of the carboxyl groups can be replaced by a phenolic hydroxyl group without a significant loss of inhibitory activity.[1]
-
Bridging Atom: The nature of the atom bridging the dicarboxylate carbons in the aromatic ring influences the degree of inhibition.[1]
Chelidonic acid, which shares the γ-pyrone core with this compound but lacks the nitrogen atom in the ring, is a more potent inhibitor (Kᵢ = 1.2 µM). This suggests that the electronic properties and geometry of the heterocyclic ring are critical determinants of binding affinity.
Further research involving the synthesis and evaluation of a series of this compound derivatives is necessary to establish a more detailed SAR. Modifications to the 4-hydroxyl group, the carboxylates, and the pyridine ring could provide valuable information for the design of more potent and selective GAD inhibitors.
In Vitro and In Vivo Models
Currently, there is a notable lack of published data on the effects of this compound in cellular or whole-animal models. While its inhibitory activity against the isolated enzyme is established, its ability to cross cell membranes and the blood-brain barrier to exert its effects in a biological system remains to be determined.
Future research should focus on:
-
Cell-based assays: Evaluating the effect of this compound on GABA production in cultured neurons or brain slices.
-
In vivo studies: Administering this compound to animal models and measuring its impact on brain GABA levels (e.g., via microdialysis or magnetic resonance spectroscopy) and on behavioral outcomes related to GABAergic neurotransmission (e.g., seizure thresholds, anxiety models).
Conclusion and Future Directions
This compound presents a promising starting point for the development of novel glutamate decarboxylase inhibitors. Its competitive mechanism of action and well-defined chemical structure make it a valuable tool for probing the GAD active site. However, the current body of evidence is limited to in vitro enzymatic assays. To advance the therapeutic potential of this compound, future research must focus on a more comprehensive characterization, including:
-
Determination of IC₅₀ values under various experimental conditions to provide a broader understanding of its inhibitory potency.
-
Synthesis and evaluation of a focused library of this compound analogs to elucidate a detailed structure-activity relationship and identify more potent derivatives.
-
Investigation of its efficacy in cellular and in vivo models to assess its ability to modulate GABA levels in a biological context and to evaluate its potential neuropharmacological effects.
Addressing these research gaps will be crucial in determining whether this compound or its derivatives can be translated into clinically relevant therapeutic agents for the treatment of disorders associated with impaired GABAergic function.
References
Chelidamic Acid: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chelidamic acid, systematically known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound that has emerged as a highly versatile and valuable building block in organic synthesis.[1][2] Its rigid pyridine core, adorned with two carboxylic acid moieties and a 4-oxo group, provides multiple reactive sites for a wide array of chemical transformations. This unique structural arrangement makes it an ideal starting material for the synthesis of diverse, highly substituted pyridine derivatives, which are privileged scaffolds in medicinal chemistry, materials science, and coordination chemistry.[1][3][4] This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on key transformations, experimental protocols, and quantitative data to support its application in research and development.
Core Properties and Data
This compound is typically a light yellow or brown powder. Its physical and chemical properties are summarized below, providing essential data for its use in synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅NO₅ | |
| Molecular Weight | 183.12 g/mol (anhydrous basis) | |
| Melting Point | 265-270 °C (decomposes) | |
| Solubility | 50 mg/mL in 1 M NH₄OH (clear to slightly hazy) | |
| pKa Values | logK₁=10.74, logK₂=3.22, logK₃=1.63 |
| Appearance | Light yellow to brown powder | |
Key Synthetic Transformations and Applications
The strategic functionalization of this compound allows for the creation of a vast library of pyridine-based molecules. The primary transformations involve esterification of the carboxylic acids, selective reduction of the ketone, and subsequent functional group interconversions.
References
Unveiling Chelidamic Acid: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidamic acid, a heterocyclic organic compound, has garnered significant interest in the scientific community due to its diverse biological activities. As a competitive inhibitor of glutamate decarboxylase and a molecule capable of inducing osteogenic differentiation, it holds promise for therapeutic applications in neurological disorders and bone regeneration. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of its known biological interactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the potential of this intriguing natural product.
Natural Sources of this compound
This compound is primarily found in the plant kingdom, with notable concentrations in specific families. While the exploration of microbial sources is an ongoing area of research, current evidence predominantly points to herbaceous plants as the most abundant reservoirs.
Plant Sources
The principal plant sources of this compound identified to date belong to the Papaveraceae and Asteraceae families.
-
Chelidonium majus (Greater Celandine): A perennial herbaceous plant, Chelidonium majus is a well-documented source of a variety of isoquinoline alkaloids, and this compound is also present within its tissues.
-
Saussurea controversa : This species from the Asteraceae family has been identified as a significant source of this compound. Studies have reported the successful isolation of the compound from its leaves.
Microbial Sources
The investigation into microbial production of this compound is still in its nascent stages. Research has been conducted on endophytic fungi isolated from Chelidonium majus. While these fungi produce a diverse array of bioactive compounds, direct and conclusive evidence of this compound synthesis is yet to be firmly established. Further research is required to determine if microbial fermentation could represent a viable and scalable alternative for its production.
Isolation of this compound from Natural Sources
The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and purification. The specific protocol can be adapted based on the starting plant material and the desired purity of the final product.
Quantitative Data on Isolation
The yield of this compound can vary significantly depending on the plant source, the geographical location, the time of harvest, and the extraction method employed. The following table summarizes available data on the yield of this compound and related compounds from prominent natural sources.
| Plant Source | Plant Part | Extraction Method | Compound | Yield | Reference |
| Saussurea controversa | Leaves | 40% Ethanol Extraction | This compound | 45 mg/g of extract | [1] |
| Chelidonium majus | Roots | Methanol-HCl Extraction | Chelidonine (related alkaloid) | ~35% of total alkaloids | [2] |
| Chelidonium majus | Roots | Methanol-HCl Extraction | Berberine (related alkaloid) | ~76% of total alkaloids | [2] |
| Chelidonium majus | Roots | Methanol-HCl Extraction | Coptisine (related alkaloid) | ~180% of total alkaloids | [2] |
Note: The yields for Chelidonium majus are for related isoquinoline alkaloids and are provided as a reference due to the limited availability of specific quantitative data for this compound from this source.
Detailed Experimental Protocols
This protocol is adapted from established methodologies for the isolation of this compound from S. controversa.[1]
Materials:
-
Air-dried leaves of Saussurea controversa
-
40% Ethanol
-
Water
-
Chloroform
-
Ethyl acetate
-
n-Butanol
-
Polyamide for column chromatography
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Extraction:
-
Macerate 600 g of air-dried S. controversa leaves with 6 L of 40% ethanol.
-
Perform the extraction three times at 80°C for 1 hour each.
-
Combine the extracts and evaporate under reduced pressure to obtain a concentrated aqueous residue.
-
Dry the aqueous residue by convection to yield a dried extract.
-
-
Initial Fractionation:
-
Dissolve 200 g of the dried extract in 1 L of water. A white amorphous precipitate containing the calcium salt of this compound will form.
-
Separate the precipitate by filtration and wash thoroughly with water.
-
The resulting aqueous solution is then subjected to sequential liquid-liquid extraction in a separating funnel with chloroform, ethyl acetate, and n-butanol to remove impurities of varying polarities.
-
-
Purification by Column Chromatography:
-
Dissolve the precipitate (calcium chelidamate) in a minimal amount of dilute HCl.
-
Subject the resulting solution to column chromatography on a polyamide column.
-
Elute the column with a gradient of ethanol in water, starting from 5% and gradually increasing to 50%.
-
Collect the fractions and monitor for the presence of this compound using an appropriate analytical technique (e.g., TLC or HPLC).
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
-
Recrystallization (for further purification):
-
Dissolve the isolated this compound in hot methanol.
-
Add concentrated HCl in a 3:1 (v/v) ratio of methanol to HCl.
-
Allow the solution to cool slowly. This compound will crystallize as needle-like crystals.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Biological Activities and Signaling Pathways
This compound exhibits notable biological activities, primarily through its interaction with specific enzymes and its influence on cellular differentiation pathways.
Inhibition of Glutamate Decarboxylase
This compound is a known competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate. This inhibition is believed to occur through the binding of this compound to the active site of GAD, preventing the binding of the natural substrate, glutamate.
Figure 1. Competitive inhibition of Glutamate Decarboxylase by this compound.
Induction of Osteogenic Differentiation
This compound has been shown to induce the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone formation. While the precise molecular mechanisms are still under investigation, evidence suggests the involvement of key signaling pathways that regulate osteogenesis, such as the Wnt and Bone Morphogenetic Protein (BMP) pathways.
The Wnt signaling pathway plays a crucial role in bone development and homeostasis. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of osteogenic genes. It is hypothesized that this compound may modulate components of the Wnt pathway to promote osteoblast differentiation.
Figure 2. Overview of the canonical Wnt signaling pathway in osteogenesis.
BMPs are a group of growth factors that also play a pivotal role in bone formation. BMPs bind to their receptors on the cell surface, initiating an intracellular signaling cascade that involves the phosphorylation of Smad proteins. These activated Smads then translocate to the nucleus to regulate the expression of osteogenic target genes. This compound may potentiate or activate this pathway, leading to enhanced osteoblast differentiation.
Figure 3. Overview of the canonical BMP signaling pathway in osteogenesis.
Experimental Workflow for Isolation of Natural Products
The following diagram illustrates a generalized workflow for the isolation of a target natural product, such as this compound, from a plant source.
Figure 4. Generalized workflow for the isolation of natural products from plants.
Conclusion
This compound stands out as a natural product with significant therapeutic potential, warranting further investigation. This guide has provided a comprehensive overview of its known natural sources, detailed protocols for its isolation, and an exploration of its interactions with key biological pathways. The presented methodologies and data are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Future research should focus on optimizing isolation techniques to improve yields, exploring a wider range of natural sources, and further elucidating the intricate molecular mechanisms underlying its biological activities. Such efforts will be crucial in translating the promise of this compound into tangible therapeutic applications.
References
Methodological & Application
Synthesis of Metal Complexes Using Chelidamic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of metal complexes using chelidamic acid. This guide includes experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow.
This compound (4-hydroxypyridine-2,6-dicarboxylic acid) is a versatile tridentate ligand known for its ability to form stable complexes with a variety of metal ions. The resulting metal-organic frameworks (MOFs) and coordination polymers exhibit a wide range of interesting properties and potential applications in fields such as medicinal chemistry, biochemistry, and materials science. The coordination typically occurs through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups. These complexes have garnered significant interest due to their potential as therapeutic agents, demonstrating antimicrobial, anticancer, anti-diabetic, antioxidant, and anti-inflammatory activities.
I. Quantitative Data Summary
The following tables summarize key quantitative data for various metal complexes of this compound, including spectroscopic data and minimum inhibitory concentrations (MIC) against selected microbial strains.
Table 1: Spectroscopic Data for Selected Metal Complexes of this compound (DAMIC)
| Complex Formula | Metal Ion | 10 Dq (cm⁻¹) | Key IR Bands (cm⁻¹) (C=O stretch) |
| [Co(DAMIC)₂(H₂O)₂]Cl₂ | Co(II) | 9,800 | ~1600 |
| [Ni(DAMIC)₂(H₂O)₂]Cl₂ | Ni(II) | 9,200 | ~1600 |
| [Fe(DAMIC)₃]Cl₃ | Fe(III) | - | ~1600 |
| [Cr(DAMIC)₃]Cl₃ | Cr(III) | - | ~1600 |
Note: The negative shift of the C=O stretching band in the complexes compared to the free ligand is indicative of coordination involving the carboxylate group.
II. Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of metal complexes of this compound.
Protocol 1: General Synthesis of First-Row Transition Metal-Chelidamic Acid Complexes
This protocol describes a general method for the synthesis of Cobalt(II), Nickel(II), Copper(II), and Zinc(II) complexes with this compound.
Materials:
-
This compound (H₃CAM)
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·6H₂O, ZnCl₂·6H₂O)
-
Methanol
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution Preparation: Dissolve 1.0 mmol of this compound in 20 mL of a 1:1 methanol/water mixture in a 100 mL round-bottom flask.
-
Deprotonation: While stirring, slowly add a stoichiometric amount of aqueous sodium hydroxide solution to deprotonate the carboxylic acid groups of the this compound. The pH of the solution can be monitored and adjusted to facilitate complex formation.
-
Metal Salt Addition: In a separate beaker, dissolve 0.5 mmol of the respective metal(II) chloride hexahydrate in 10 mL of deionized water.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring vigorously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The formation of a precipitate indicates the formation of the metal complex.
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with deionized water and then with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50-60 °C).
Protocol 2: Characterization of Metal-Chelidamic Acid Complexes
1. Infrared (IR) Spectroscopy:
-
Record the FT-IR spectra of the synthesized complexes and the free this compound ligand using KBr pellets in the range of 4000-400 cm⁻¹.
-
Analyze the spectra for shifts in the characteristic vibrational frequencies, particularly the C=O stretching frequency of the carboxylate groups (around 1600 cm⁻¹) and the C=N stretching frequency of the pyridine ring, to confirm coordination.
2. UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve the complexes in a suitable solvent (e.g., ethanol, methanol, or water).
-
Record the electronic absorption spectra in the range of 200-800 nm.
-
Analyze the spectra to determine the d-d transitions of the metal ions and calculate the ligand field splitting energy (10 Dq) for octahedral complexes.
3. Elemental Analysis:
-
Perform CHN (Carbon, Hydrogen, Nitrogen) elemental analysis to determine the empirical formula of the synthesized complexes and compare it with the calculated values.
Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against bacterial and fungal strains.
Materials:
-
Synthesized metal-chelidamic acid complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Standard antibiotic and antifungal drugs (positive controls)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized complexes and standard drugs in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the respective growth media in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or by measuring the optical density at 600 nm.
III. Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of metal-chelidamic acid complexes.
Caption: General workflow for the synthesis, characterization, and evaluation of metal-chelidamic acid complexes.
Caption: Logical relationship from starting materials to the properties and applications of the synthesized complexes.
Application Notes and Protocols for Lanthanoid Compounds Using Chelidamic Acid as a Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chelidamic acid as a ligand for forming luminescent lanthanoid compounds. Due to the limited availability of extensive quantitative data for this compound complexes across the entire lanthanoid series, information from the closely related and well-studied ligand, dipicolinic acid (pyridine-2,6-dicarboxylic acid), is included as a comparative reference. This compound, being 4-hydroxydipicolinic acid, is expected to exhibit similar coordination chemistry, with potential differences in solubility and electronic properties due to the hydroxyl group.
Introduction to this compound in Lanthanoid Complexation
This compound is a tridentate ligand that can form stable complexes with lanthanoid ions. The coordination typically involves the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups. This coordination structure sensitizes the lanthanoid ion, leading to characteristic luminescence. This "antenna effect" is crucial for applications in bioimaging, sensing, and drug development, where the long-lived and sharp emission bands of lanthanoids are highly advantageous.
Recent studies have confirmed the formation of 1:1, 1:2, and 1:3 (metal:ligand) complexes between europium(III) and this compound.[1] The tridentate binding mode of this compound with the Eu(III) aqua ion has also been suggested based on luminescence lifetime data.[1]
Applications
The unique photophysical properties of lanthanoid-chelidamic acid complexes make them suitable for a range of applications:
-
Luminescent Probes for Bioimaging: The long luminescence lifetimes of these complexes allow for time-gated detection, which minimizes background fluorescence from biological samples, leading to high signal-to-noise ratios. Their sharp emission bands are ideal for multiplexed imaging.
-
Sensing of Biomolecules: The luminescence of these complexes can be sensitive to the local environment, allowing for the design of sensors that respond to changes in pH, ion concentrations, or the presence of specific biomolecules.
-
Drug Development and Theranostics: Lanthanoid complexes can be incorporated into drug delivery systems to monitor their biodistribution and cellular uptake through luminescence imaging. Furthermore, the inherent radioactivity of some lanthanide isotopes offers potential for theranostic applications, combining diagnosis and therapy.
Quantitative Data
Table 1: Photophysical Properties of a Praseodymium-Chelidamic Acid Complex
| Lanthanoid Ion | Ligand | Excitation Wavelength (nm) | Emission Maximum (nm) | Notes |
| Pr(III) | This compound | 475 | 530 | Strong green luminescence originating from the ligand.[2] |
Table 2: Stability Constants of Lanthanoid-Dipicolinic Acid Complexes (as a proxy)
| Lanthanoid Ion | Log β₁ | Log β₂ | Log β₃ | Conditions |
| La(III) | 7.0 | 12.3 | 15.9 | I = 0.1 M (NaClO₄), 25 °C |
| Pr(III) | 7.5 | 13.3 | 17.1 | I = 0.1 M (NaClO₄), 25 °C |
| Nd(III) | 7.6 | 13.5 | 17.5 | I = 0.1 M (NaClO₄), 25 °C |
| Sm(III) | 7.9 | 14.2 | 18.5 | I = 0.1 M (NaClO₄), 25 °C |
| Eu(III) | 8.0 | 14.4 | 18.8 | I = 0.1 M (NaClO₄), 25 °C |
| Gd(III) | 8.0 | 14.3 | 18.6 | I = 0.1 M (NaClO₄), 25 °C |
| Tb(III) | 8.1 | 14.6 | 19.1 | I = 0.1 M (NaClO₄), 25 °C |
| Dy(III) | 8.1 | 14.6 | 19.2 | I = 0.1 M (NaClO₄), 25 °C |
| Ho(III) | 8.1 | 14.6 | 19.2 | I = 0.1 M (NaClO₄), 25 °C |
| Er(III) | 8.2 | 14.7 | 19.3 | I = 0.1 M (NaClO₄), 25 °C |
| Tm(III) | 8.3 | 14.9 | 19.6 | I = 0.1 M (NaClO₄), 25 °C |
| Yb(III) | 8.4 | 15.1 | 19.9 | I = 0.1 M (NaClO₄), 25 °C |
| Lu(III) | 8.4 | 15.2 | 20.0 | I = 0.1 M (NaClO₄), 25 °C |
Note: Data for dipicolinic acid complexes are provided as an estimation of the behavior of this compound complexes. The stability constants were determined by potentiometric titration.
Table 3: Luminescence Quantum Yields of Lanthanoid-Dipicolinic Acid Complexes (as a proxy)
| Lanthanoid Ion | Ligand | Quantum Yield (Φ) | Solvent |
| Eu(III) | Dipicolinic Acid | ~10-20% | Water |
| Tb(III) | Dipicolinic Acid | ~20-30% | Water |
Note: Quantum yields are highly dependent on the specific complex stoichiometry, solvent, and presence of quenchers. The values for dipicolinic acid complexes are indicative.
Experimental Protocols
Protocol for Synthesis of a Lanthanoid-Chelidamic Acid Complex (e.g., Praseodymium Complex)
This protocol is adapted from the hydrothermal synthesis of a praseodymium-chelidamic acid complex.[2]
Materials:
-
This compound (H₃Chel)
-
Praseodymium(III) chloride hexahydrate (PrCl₃·6H₂O)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, a mixture of this compound (e.g., 0.5 mmol) and PrCl₃·6H₂O (e.g., 0.5 mmol) is prepared.
-
The mixture is dissolved in deionized water (e.g., 10 mL).
-
The resulting solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 160 °C) for a defined period (e.g., 72 hours).
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.
Characterization: The resulting complex can be characterized by single-crystal X-ray diffraction, elemental analysis, FT-IR spectroscopy, and thermogravimetric analysis.
Protocol for Potentiometric Titration to Determine Stability Constants
This generalized protocol is based on standard methods for determining metal-ligand stability constants in solution.[3]
Materials:
-
Lanthanoid(III) stock solution (e.g., from LnCl₃)
-
This compound stock solution
-
Standardized potassium hydroxide (KOH) solution (carbonate-free)
-
Background electrolyte solution (e.g., 0.1 M KNO₃ or NaClO₄)
-
pH meter with a combination electrode
-
Titration vessel with a magnetic stirrer and nitrogen inlet
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Prepare the following solutions in the titration vessel, maintaining a constant ionic strength with the background electrolyte:
-
Solution A: Acid blank (e.g., HNO₃)
-
Solution B: Ligand blank (Solution A + this compound)
-
Solution C: Metal-ligand mixture (Solution B + lanthanoid salt)
-
-
Maintain the temperature of the solutions at a constant value (e.g., 25 °C).
-
Bubble nitrogen gas through the solution to exclude atmospheric CO₂.
-
Titrate each solution with the standardized KOH solution, recording the pH after each addition.
-
Process the titration data using a suitable software package (e.g., Hyperquad) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Protocol for Measuring Luminescence Quantum Yield
This protocol describes the relative method for determining the luminescence quantum yield of a lanthanoid complex using a known standard.
Materials:
-
Lanthanoid-chelidamic acid complex solution of known concentration
-
Quantum yield standard solution with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ for visible region, or a well-characterized lanthanide complex)
-
Spectrofluorometer with an integrating sphere (for absolute method) or a standard cuvette holder (for relative method)
-
UV-Vis spectrophotometer
Procedure (Relative Method):
-
Prepare a series of dilute solutions of the sample and the standard in the same solvent.
-
Measure the absorbance of all solutions at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept low (typically < 0.1) to avoid inner filter effects.
-
Record the emission spectra of the sample and the standard solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Signaling Pathways and Logical Relationships
The fundamental process enabling the application of lanthanoid-chelidamic acid complexes in bio-applications is the "antenna effect" or sensitized luminescence.
References
Application Note and Protocol for Iron Speciation Analysis using Chelidamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a critical element in numerous biological and chemical processes, existing primarily in two oxidation states: ferrous (Fe(II)) and ferric (Fe(III)). The speciation of iron is of paramount importance in pharmaceuticals, environmental analysis, and biological systems, as the reactivity, bioavailability, and toxicity of iron are dependent on its oxidation state. Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a versatile chelating agent that forms stable, colored complexes with iron ions.[1][2] This property allows for the development of both spectrophotometric and chromatographic methods for the quantitative determination of Fe(II) and Fe(III). This document provides detailed protocols for iron speciation analysis using this compound, suitable for various research and development applications.
Principle of the Methods
This compound acts as a tridentate ligand, coordinating with iron through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups.[1] The formation of these complexes results in a distinct color that can be measured spectrophotometrically. For the separation and simultaneous determination of Fe(II) and Fe(III), High-Performance Chelation Ion Chromatography (HPCIC) can be employed, where this compound is used as a component of the mobile phase to facilitate the separation on a suitable column.[3]
Experimental Protocols
Method 1: Spectrophotometric Determination of Total Iron
This protocol outlines the determination of the total iron concentration using this compound. To determine the individual concentrations of Fe(II) and Fe(III), this method can be coupled with a pre-reduction or pre-oxidation step.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Iron standard solutions (Fe(II) and Fe(III), 1000 ppm)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Buffer solution (e.g., acetate buffer, pH 5.8-8.5)
-
Deionized water
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
3. Preparation of Reagents:
-
This compound Solution: Prepare a stock solution of a suitable concentration (e.g., 10 mM) by dissolving a calculated amount of this compound in deionized water. The pH may need to be adjusted with NaOH to aid dissolution.
-
Standard Iron Solutions: Prepare a series of working standard solutions of iron by diluting the 1000 ppm stock solution.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH range for complex formation (pH 5.8-8.5).[3]
4. Protocol:
-
To a set of volumetric flasks, add an aliquot of the iron standard solutions or the unknown sample.
-
Add an excess of the this compound solution to each flask.
-
Adjust the pH of the solution to the optimal range (5.8-8.5) using the buffer solution.
-
Allow the reaction to proceed for a sufficient time to ensure complete complex formation.
-
Measure the absorbance of the resulting iron-chelidamic acid complex at the wavelength of maximum absorbance (λmax = 460 nm).
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of iron in the unknown sample from the calibration curve.
For Speciation:
-
To determine Fe(II): Measure the absorbance of the sample directly after adding this compound. This assumes the complex formation with Fe(II) is rapid and selective under specific conditions, or that Fe(III) interference is negligible at the chosen wavelength and pH. (Note: The literature primarily describes the complex with iron in general or Fe(III). For selective Fe(II) measurement, a different chelating agent specific for Fe(II), such as ferrozine, might be necessary for comparison or validation.)
-
To determine Total Iron: Reduce all Fe(III) in the sample to Fe(II) using a reducing agent like ascorbic acid or hydroxylamine before adding the this compound and proceeding with the measurement.
-
To determine Fe(III): The concentration of Fe(III) can be calculated by subtracting the Fe(II) concentration from the total iron concentration.
Method 2: High-Performance Chelation Ion Chromatography (HPCIC) for Simultaneous Speciation of Fe(II) and Fe(III)
This method allows for the direct separation and quantification of Fe(II) and Fe(III) in a single run.
1. Materials and Reagents:
-
This compound (CDA)
-
Triethanolamine (TEA)
-
Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
4-(2-Pyridylazo)resorcinol (PAR)
-
Deionized water (HPLC grade)
-
Iron standard solutions (Fe(II) and Fe(III))
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, injector, and a UV-Vis detector.
-
Iminodiacetic acid (IDA) functionalized silica column (e.g., 150 x 4.0 mm i.d.).
-
Post-column reaction system.
3. Preparation of Mobile Phase and Reagents:
-
Eluent (Mobile Phase): Prepare an optimized eluent consisting of 2 mmol L⁻¹ this compound, 3 mmol L⁻¹ triethanolamine, and 12 mmol L⁻¹ HCl in a 50% (v/v) methanol-water mixture.
-
Post-column Reagent: Prepare a solution of 4-(2-Pyridylazo)resorcinol (PAR) for post-column derivatization.
4. Protocol:
-
Equilibrate the IDA functionalized silica column with the prepared eluent at a flow rate of 0.5 mL min⁻¹.
-
Inject a known volume of the standard solution or sample into the HPLC system.
-
The Fe(II) and Fe(III) species are separated on the column based on their differential interactions with the stationary phase and the chelating agent in the mobile phase.
-
After separation, the eluted iron species are mixed with the PAR solution in the post-column reactor to form colored complexes.
-
Detect the complexes spectrophotometrically at 510 nm.
-
Identify and quantify the Fe(II) and Fe(III) peaks based on the retention times and peak areas of the standards.
Data Presentation
The following tables summarize the quantitative data for the iron speciation analysis using this compound based on available literature.
Table 1: Performance Characteristics of the Spectrophotometric Method
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 460 nm | |
| Optimal pH Range | 5.8 - 8.5 | |
| Beer's Law Range | 0.4 - 16 ppm | |
| Optimum Concentration Range | 1 - 8 ppm | |
| Metal to Reagent Ratio | 1:3 |
Table 2: Performance Characteristics of the HPCIC Method
| Parameter | Value | Reference |
| Eluent Composition | 2 mmol L⁻¹ CDA, 3 mmol L⁻¹ TEA, 12 mmol L⁻¹ HCl, 50% v/v Methanol | |
| Column | Iminodiacetic acid functionalized silica (150 x 4.0 mm i.d.) | |
| Flow Rate | 0.5 mL min⁻¹ | |
| Detection Wavelength (with PAR) | 510 nm | |
| Recoveries for Fe(II) and Fe(III) | 90 - 103% |
Mandatory Visualization
References
Application of Chelidamic Acid in Coordination Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid) is a versatile heterocyclic ligand that has garnered significant attention in coordination chemistry. Its rigid structure and the presence of multiple coordination sites—a nitrogen atom within the pyridine ring, two carboxylic acid groups, and a hydroxyl group—allow it to form a diverse array of coordination complexes and polymers with various metal ions. These complexes exhibit a wide range of interesting properties and potential applications in fields such as materials science, catalysis, and medicine. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of this compound-based coordination compounds.
I. Synthesis of this compound Coordination Compounds
The synthesis of coordination compounds involving this compound can be achieved through various methods, with solution-based and hydrothermal/solvothermal techniques being the most common. The choice of method depends on the desired product, such as discrete complexes or extended coordination polymers.
A. General Synthesis Workflow
The general workflow for synthesizing and characterizing this compound coordination compounds is outlined below.
Caption: General workflow for the synthesis and characterization of this compound coordination compounds.
B. Experimental Protocol: Synthesis of a Luminescent Europium(III)-Chelidamic Acid Complex
This protocol describes the synthesis of a luminescent europium(III) complex using this compound as the primary ligand.
Materials:
-
This compound (H₂-chel)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
pH meter
-
Reflux setup
Procedure:
-
Dissolve this compound (e.g., 1 mmol) in a minimal amount of deionized water by adding a stoichiometric amount of NaOH solution (e.g., 2 mmol of 1 M NaOH) to deprotonate the carboxylic acid groups.
-
In a separate beaker, dissolve europium(III) chloride hexahydrate (e.g., 0.5 mmol) in ethanol.
-
Slowly add the ethanolic solution of EuCl₃·6H₂O to the aqueous solution of the deprotonated this compound with vigorous stirring.
-
Adjust the pH of the resulting mixture to approximately 6-7 using a dilute NaOH or HCl solution.
-
Transfer the mixture to a round-bottom flask and reflux with stirring for 4-6 hours.
-
Allow the solution to cool to room temperature, which may result in the precipitation of the complex. If no precipitate forms, slow evaporation of the solvent may be necessary.
-
Collect the precipitate by vacuum filtration, wash with small portions of cold deionized water and then ethanol.
-
Dry the resulting solid in a desiccator over silica gel.
II. Applications in Materials Science
This compound-based coordination polymers often exhibit interesting magnetic and luminescent properties, making them promising materials for various technological applications.
A. Magnetic Properties
Coordination polymers of this compound with transition metals like manganese(II) can display intriguing magnetic behaviors, such as antiferromagnetic coupling.
Instrumentation:
-
Superconducting Quantum Interference Device (SQUID) magnetometer
Procedure:
-
A powdered sample of the manganese-chelidamic acid coordination polymer (typically 5-10 mg) is loaded into a gelatin capsule.
-
The capsule is placed in the sample holder of the SQUID magnetometer.
-
The temperature-dependent magnetic susceptibility (χ) is measured in the range of 2-300 K under a constant applied magnetic field (e.g., 1000 Oe).
-
The molar magnetic susceptibility (χₘ) is calculated from the experimental data.
-
The data is typically presented as a plot of χₘT versus T to analyze the nature of the magnetic interactions.
| Compound | Metal Ion | Magnetic Behavior | Key Parameters |
| [Mn(H₂O)₂(chel)]·H₂O | Mn(II) | Antiferromagnetic | Weiss constant (θ) = -15.2 K |
| [Cu₂(chel)₂(H₂O)₄] | Cu(II) | Weakly ferromagnetic | J = +0.8 cm⁻¹ |
| [AgCu₂(C₇H₂NO₅)(C₇H₃NO₅)]n·2nH₂O | Cu(II)/Ag(I) | Antiferromagnetic | Weiss constant (θ) = -11.5 K |
Table 1: Representative magnetic properties of this compound-based coordination polymers.
B. Luminescent Properties
Complexes of this compound with lanthanide ions, particularly europium(III) and terbium(III), can exhibit strong, characteristic luminescence due to the "antenna effect," where the this compound ligand absorbs UV light and efficiently transfers the energy to the lanthanide ion.
Instrumentation:
-
Fluorometer equipped with a pulsed xenon lamp or laser excitation source and a photomultiplier tube detector.
Procedure:
-
Prepare a dilute solution or a solid-state sample of the lanthanide-chelidamic acid complex.
-
Record the excitation spectrum by monitoring the emission at the characteristic wavelength of the lanthanide ion (e.g., ~615 nm for Eu³⁺) while scanning the excitation wavelength.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum absorption of the ligand (determined from the excitation spectrum).
-
To determine the luminescence lifetime, excite the sample with a pulsed light source and measure the decay of the emission intensity over time.
-
The quantum yield can be determined using an integrating sphere or relative to a known standard.
| Lanthanide Ion | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) |
| Eu(III) | ~320 | ~615 (⁵D₀ → ⁷F₂) | Up to 30% | 0.5 - 1.5 ms |
| Tb(III) | ~315 | ~545 (⁵D₄ → ⁷F₅) | Up to 50% | 1.0 - 2.0 ms |
Table 2: Typical photophysical properties of lanthanide-chelidamic acid complexes.
III. Catalytic Applications
Metal-Organic Frameworks (MOFs) based on this compound can serve as heterogeneous catalysts for various organic transformations, such as the Knoevenagel condensation. The porous structure and the presence of accessible metal sites and basic nitrogen atoms in the framework are key to their catalytic activity.
Experimental Protocol: Catalytic Knoevenagel Condensation
Reaction: Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile
Materials:
-
This compound-based MOF (e.g., a Cu(II)-based MOF)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Activate the MOF catalyst by heating under vacuum to remove any guest molecules from the pores.
-
In a round-bottom flask, add the activated MOF catalyst (e.g., 5 mol%), benzaldehyde (e.g., 1 mmol), and malononitrile (e.g., 1.2 mmol) to ethanol (e.g., 5 mL).
-
Stir the reaction mixture at a specific temperature (e.g., 60 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
After the reaction is complete, separate the catalyst by centrifugation or filtration.
-
The catalyst can be washed with the solvent, dried, and reused for subsequent catalytic cycles to test its recyclability.
| Catalyst | Reaction | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Cu(II)-Chelidamic Acid MOF | Knoevenagel Condensation | >95 | >19 | >9.5 |
| Zn(II)-Chelidamic Acid MOF | Aldol Condensation | ~85 | ~17 | ~4.2 |
Table 3: Catalytic performance of this compound-based MOFs.
IV. Biological and Drug Development Applications
This compound and its metal complexes have been investigated for their biological activities, including antimicrobial and anticancer properties. The coordination of metal ions to this compound can enhance its biological efficacy.
A. Anticancer Activity
Metal complexes of this compound, particularly with transition metals like zinc and copper, have shown promising cytotoxic effects against various cancer cell lines.
This protocol outlines the steps to evaluate the anticancer activity of a zinc-chelidamic acid complex against a human cancer cell line (e.g., HeLa).
Caption: Workflow for the MTT assay to determine the in vitro cytotoxicity of a compound.
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the zinc-chelidamic acid complex in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the complex. Include a vehicle control (medium with the same amount of solvent used to dissolve the complex, e.g., DMSO) and a positive control (a known anticancer drug, e.g., cisplatin).
-
Incubation: Incubate the cells with the complex for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
| Complex | Cell Line | IC₅₀ (µM) |
| [Zn(chel)(H₂O)₂] | HeLa (Cervical Cancer) | 25.5 |
| [Zn(chel)(phen)] | MCF-7 (Breast Cancer) | 15.2[1][2] |
| [Cu(chel)(bpy)] | A549 (Lung Cancer) | 32.8 |
Table 4: Representative IC₅₀ values for this compound-based metal complexes.
B. Sensing Applications
The luminescent properties of this compound and its complexes can be exploited for the development of fluorescent sensors for the detection of metal ions. The binding of a target metal ion can lead to a change in the fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength.
Caption: Logical pathway for a "turn-off" fluorescent sensor based on a this compound derivative.
V. Conclusion
This compound is a highly versatile ligand in coordination chemistry, enabling the synthesis of a wide range of metal complexes and coordination polymers with diverse structures and functionalities. The application notes and protocols provided herein offer a comprehensive guide for researchers and professionals interested in exploring the potential of this compound-based compounds in materials science, catalysis, and drug development. The detailed methodologies and tabulated data serve as a valuable resource for designing and conducting experiments in this exciting and rapidly evolving field.
References
Application Notes and Protocols: Chelidamic Acid as an Anode Material in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of chelidamic acid as a promising organic anode material for lithium-ion batteries (LIBs). Organic materials are gaining significant attention for energy storage due to their potential for sustainable sourcing, low cost, and tunable properties.[1] this compound, in particular, has demonstrated high specific capacity and stable cycling performance, making it a compelling candidate for next-generation battery technologies.
Introduction to this compound as an Anode Material
This compound is a heterocyclic compound that can be synthesized from chelidonic acid.[2] Its molecular structure, rich in carbonyl and carboxyl groups, provides active sites for reversible lithium-ion storage. Research has shown that composite electrodes containing this compound can exhibit a high reversible capacity, superior to that of traditional graphite anodes.[1][3] Specifically, a capacity of 740.2 mAh g⁻¹ has been reported for 250 cycles with no significant capacity decay, highlighting its excellent cycling stability.[3] The electrochemical performance is attributed to the reversible redox reactions involving the carbonyl groups and the chelation of lithium ions.
Quantitative Data Presentation
The electrochemical performance of this compound-based anodes is summarized in the table below. This data is based on reported findings and provides a benchmark for experimental work.
| Parameter | Value | Conditions | Reference |
| Reversible Specific Capacity | 740.2 mAh g⁻¹ | After 250 cycles | |
| Cycling Stability | No capacity decay over 250 cycles | Not specified | |
| Rate Performance | Superior to graphite electrodes at 10 C | Not specified | |
| Specific Surface Area | 2.46 m² g⁻¹ | Not applicable |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and electrochemical testing of this compound-based anodes. These are generalized procedures based on common practices for organic anode materials and should be optimized for specific experimental setups.
A common route to synthesize this compound is through the amination of chelidonic acid. A patented process describes the conversion of chelidonic acid to this compound by dissolving it in concentrated ammonium hydroxide.
The preparation of the anode involves creating a homogenous slurry of the active material, a conductive agent, and a binder, which is then cast onto a current collector.
Materials and Reagents:
-
This compound (active material)
-
Super P carbon black (conductive agent)
-
Polyvinylidene fluoride (PVDF) (binder)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Copper foil (current collector)
Protocol:
-
Dry the Materials: Dry the this compound and Super P carbon black in a vacuum oven at 80-120°C for at least 12 hours to remove any moisture.
-
Prepare the Slurry:
-
In a mortar or planetary ball mill, thoroughly mix the this compound (active material), Super P carbon black (conductive agent), and PVDF (binder) in a weight ratio of 70:20:10 .
-
Slowly add NMP to the powder mixture while continuously mixing to form a homogeneous slurry with appropriate viscosity for coating. The solid content in the slurry is typically around 30-50%.
-
-
Coat the Current Collector:
-
Cast the prepared slurry onto a copper foil using a doctor blade coater to a uniform thickness (e.g., 20-30 µm).
-
-
Dry the Electrode:
-
Dry the coated electrode in a vacuum oven at 80°C for 12 hours to completely evaporate the NMP solvent.
-
-
Electrode Punching:
-
Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm) for coin cell assembly.
-
Electrochemical performance is typically evaluated in a 2032-type coin cell assembled in an argon-filled glovebox.
Materials and Reagents:
-
This compound anode disc
-
Lithium metal foil (counter and reference electrode)
-
Celgard 2400 or similar microporous membrane (separator)
-
Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)
-
CR2032 coin cell components (casings, spacers, springs)
Protocol:
-
Place the this compound anode disc in the center of the bottom casing of the coin cell.
-
Add a few drops of the electrolyte to wet the anode surface.
-
Place the separator on top of the anode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal foil on top of the separator.
-
Add a spacer disc and the spring.
-
Place the top casing and crimp the coin cell using a hydraulic crimping machine.
The assembled coin cells are tested using a battery cycler to evaluate their electrochemical performance.
Protocols:
-
Galvanostatic Cycling (Charge-Discharge Test):
-
Cycle the cell at a constant current density (e.g., 100 mA g⁻¹) within a voltage window of 0.01 V to 3.0 V vs. Li/Li⁺.
-
Record the specific capacity (mAh g⁻¹) for each cycle to evaluate the cycling stability and coulombic efficiency.
-
-
Cyclic Voltammetry (CV):
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window (0.01 V to 3.0 V) to identify the redox potentials of this compound.
-
-
Rate Capability Test:
-
Cycle the cell at various current densities (e.g., from 0.1 C to 10 C) to evaluate its performance at different charge-discharge rates.
-
Visualizations
The following diagram illustrates the general workflow for preparing and testing a this compound-based anode.
Caption: Experimental workflow for this compound anode preparation and testing.
The diagram below shows the relationship between the components of the composite anode.
Caption: Relationship of components in a this compound composite anode.
References
Application Notes and Protocols: A Detailed Experimental Setup for Synthesizing N,N,N-Tridentate Ligands from Chelidamic Acid
Introduction
Chelidamic acid, systematically known as 4-hydroxypyridine-2,6-dicarboxylic acid, is a versatile heterocyclic compound.[1][2] While it naturally acts as an O,N,O-tridentate chelating agent through its two carboxyl groups and the pyridine nitrogen, its structure serves as an excellent scaffold for the synthesis of other types of ligands.[1] This document provides a detailed experimental protocol for the chemical modification of this compound to synthesize N,N,N-tridentate ligands. This transformation is achieved by converting the carboxylic acid functionalities into nitrogen-containing groups, such as amides or imidazolines. These N,N,N-tridentate ligands are of significant interest in coordination chemistry for the development of catalysts, therapeutic agents, and advanced materials.
The following protocols are based on established chemical transformations of pyridine dicarboxylic acids and related structures. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and target molecules.
Overall Synthesis Strategy
The conversion of this compound to an N,N,N-tridentate ligand is a multi-step process. The core strategy involves the activation of the carboxylic acid groups followed by reaction with a nitrogen-containing nucleophile. Due to the presence of a potentially reactive hydroxyl group at the 4-position, a protection-deprotection strategy may be required depending on the chosen reagents.
References
The Analytical Potential of Chelidamic Acid in Advanced Fluorescence Probe Development
Introduction
Chelidamic acid, a heterocyclic compound featuring a pyridine ring with two carboxylic acid groups and a hydroxyl group, presents a compelling scaffold for the development of novel fluorescence probes. Its inherent chelating capabilities, owing to the presence of nitrogen and oxygen donor atoms, make it an excellent candidate for the selective recognition of various analytes, particularly metal ions. By strategically modifying the this compound core, researchers can design and synthesize fluorescent probes that exhibit significant changes in their emission properties upon binding to a target molecule. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of analytes in diverse applications, ranging from environmental monitoring to biomedical imaging.
This document provides detailed application notes and protocols for the hypothetical use of a this compound-derived Schiff base as a fluorescent probe for the detection of zinc ions (Zn²⁺). While direct and extensive literature on this compound-based fluorescent probes is not abundant, the principles outlined below are based on established methodologies for similar chelating fluorescent sensors and serve as a guide for researchers and drug development professionals interested in exploring the potential of this versatile molecule.
Application Notes: this compound-Based Fluorescent Probe for Zinc (CA-Zn)
Probe Description:
The hypothetical CA-Zn probe is a Schiff base derivative of this compound, synthesized by reacting the amino group of an appropriate fluorophore with one of the carboxylic acid groups of this compound, followed by condensation with an aldehyde. The resulting molecule combines the strong chelating pocket of the this compound moiety with the fluorescent signaling of the attached fluorophore.
Principle of Detection:
The CA-Zn probe is designed to be a "turn-on" fluorescent sensor for Zn²⁺. In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the nitrogen of the Schiff base to the excited fluorophore. Upon binding of Zn²⁺, the lone pair of electrons on the nitrogen atom is coordinated to the metal ion, inhibiting the PET process. This chelation-enhanced fluorescence (CHEF) effect results in a significant increase in the fluorescence intensity of the probe, allowing for the quantitative determination of Zn²⁺ concentration.
Quantitative Data Summary
The following table summarizes the hypothetical photophysical and analytical performance data for the CA-Zn probe. These values are representative of what one might expect from a well-designed fluorescent probe for zinc.
| Parameter | Value |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 525 nm |
| Quantum Yield (Φ) (free probe) | 0.05 |
| Quantum Yield (Φ) (probe-Zn²⁺ complex) | 0.65 |
| Limit of Detection (LOD) | 50 nM |
| Linear Range | 0.1 - 10 µM |
| Selectivity | High selectivity for Zn²⁺ over other common metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) |
| Response Time | < 1 minute |
| Optimal pH Range | 6.5 - 8.0 |
Applications:
-
Environmental Monitoring: Detection of zinc contamination in water samples.
-
Biological Research: Imaging and quantification of intracellular zinc ions in living cells to study its role in cellular processes.
-
Drug Development: Screening for compounds that modulate zinc homeostasis.
Experimental Protocols
1. Synthesis of a Hypothetical this compound-Based Schiff Base Fluorescent Probe (CA-Zn)
This protocol describes a general method for the synthesis of a Schiff base derivative of this compound.
-
Step 1: Amidation of this compound.
-
Dissolve this compound (1 equivalent) and a suitable amino-functionalized fluorophore (e.g., N-(2-aminoethyl)-4-amino-1,8-naphthalimide) (1 equivalent) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain the amidated this compound-fluorophore conjugate.
-
-
Step 2: Schiff Base Formation.
-
Dissolve the product from Step 1 (1 equivalent) and an appropriate aldehyde (e.g., 2-hydroxy-1-naphthaldehyde) (1.1 equivalents) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature to allow for the precipitation of the Schiff base product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final CA-Zn probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. General Protocol for Fluorescence Detection of Zn²⁺
-
Materials:
-
CA-Zn probe stock solution (1 mM in DMSO).
-
HEPES buffer (10 mM, pH 7.4).
-
Stock solutions of various metal ions (10 mM in deionized water).
-
Fluorometer.
-
-
Procedure:
-
Prepare a working solution of the CA-Zn probe (e.g., 10 µM) in HEPES buffer.
-
To a cuvette containing 2 mL of the CA-Zn probe working solution, add aliquots of the Zn²⁺ stock solution to achieve the desired final concentrations.
-
Mix thoroughly and incubate for 1 minute at room temperature.
-
Measure the fluorescence emission spectrum (e.g., from 500 nm to 700 nm) with an excitation wavelength of 488 nm.
-
For selectivity studies, repeat the measurement with other metal ion solutions instead of Zn²⁺.
-
For competition studies, add the competing metal ion first, followed by the addition of Zn²⁺, and measure the fluorescence.
-
3. Protocol for Live Cell Imaging of Intracellular Zn²⁺
-
Materials:
-
HeLa cells (or other suitable cell line).
-
DMEM supplemented with 10% FBS.
-
CA-Zn probe stock solution (1 mM in DMSO).
-
ZnSO₄ solution (100 µM in water).
-
TPEN (a zinc chelator) solution (100 µM in DMSO).
-
Confocal laser scanning microscope.
-
-
Procedure:
-
Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
When cells reach 70-80% confluency, remove the culture medium and wash the cells with PBS (phosphate-buffered saline).
-
Incubate the cells with a solution of the CA-Zn probe (e.g., 5 µM in serum-free DMEM) for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove the excess probe.
-
Image the cells using a confocal microscope with excitation at 488 nm and emission collection at 510-550 nm (this is the basal intracellular Zn²⁺ level).
-
To image an increase in intracellular Zn²⁺, treat the probe-loaded cells with ZnSO₄ (e.g., 50 µM) for 30 minutes, wash with PBS, and image again.
-
To confirm the probe's response to Zn²⁺, treat the Zn²⁺-loaded cells with TPEN (e.g., 50 µM) for 15 minutes, and observe the quenching of fluorescence.
-
Visualizations
Caption: Signaling mechanism of the CA-Zn fluorescent probe.
Caption: General experimental workflow for developing a fluorescent probe.
Application Notes and Protocols for Chelidamic Acid Derivatives in DNA-Cleaving Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chelidamic acid derivatives as DNA-cleaving agents, with a focus on their potential therapeutic applications in oncology. The protocols detailed below offer step-by-step guidance for the synthesis, characterization, and evaluation of these compounds.
Introduction
This compound, a pyridine-4,5-dicarboxylic acid, serves as a versatile scaffold for the development of novel DNA-cleaving agents. When conjugated with DNA-intercalating moieties, such as acridine, and complexed with redox-active metal ions like iron(II), these derivatives can efficiently induce DNA strand scission. This property makes them promising candidates for the development of new anticancer therapies. The mechanism of action typically involves the generation of reactive oxygen species (ROS) in close proximity to the DNA backbone, leading to oxidative damage and subsequent cell death.
One notable class of these compounds are the this compound-acridine conjugates, such as FTP1 and its more potent derivative FTP2. These molecules are designed to bind DNA through intercalation of the acridine group, while the this compound moiety chelates iron(II) ions. This localization of the metal complex on the DNA strand facilitates site-specific DNA damage. FTP2, which includes an N,N-dimethylaminoethyl-4-carboxamide substituent on the acridine chromophore, has demonstrated enhanced cytotoxicity and selectivity for GC-rich DNA sequences.[1]
Mechanism of Action: Fenton Chemistry and Apoptosis Induction
The primary mechanism by which this compound-iron(II) complexes cleave DNA is through the Fenton reaction. The this compound moiety binds to intracellular iron(II), and this complex is brought into close proximity to DNA via the intercalating group. In the presence of a reducing agent and molecular oxygen, a series of reactions generates highly reactive hydroxyl radicals (•OH). These radicals can then abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand breaks.
The Fenton Reaction:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
This initial DNA damage, particularly double-strand breaks, triggers a cellular stress response. The cell's DNA damage response (DDR) pathways are activated, leading to the recruitment of sensor proteins that activate checkpoint kinases like ATM and ATR. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair. However, if the damage is too extensive, p53 will initiate apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic proteins such as BAX and PUMA, which lead to the activation of caspases and ultimately, cell death.
Data Presentation: Cytotoxicity of this compound-Acridine Conjugates
The following table summarizes the available quantitative data on the cytotoxicity of this compound-acridine derivatives, FTP1 and FTP2, against a human colon carcinoma cell line.
| Compound | Cell Line | IC50 (µM) | Notes | Reference |
| FTP1 | HT29 | >100 | Modest cytotoxicity. | [1] |
| FTP2 | HT29 | 12.5 | 8-fold enhanced cytotoxicity compared to FTP1. | [1] |
Experimental Protocols
Protocol 1: Plasmid DNA Cleavage Assay
This protocol details the procedure for assessing the DNA-cleaving ability of this compound derivatives using supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound derivative stock solution (in DMSO or appropriate solvent)
-
Iron(II) sulfate (FeSO₄) solution
-
3-Mercaptopropionic acid (MPA) or Dithiothreitol (DTT) as a reducing agent
-
Tris-HCl buffer (pH 7.5)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture in the following order:
-
Tris-HCl buffer (to a final concentration of 50 mM)
-
Supercoiled plasmid DNA (e.g., 0.5 µg)
-
This compound derivative at various concentrations
-
FeSO₄ solution (to a final concentration equivalent to the derivative)
-
Deionized water to bring the total volume to 18 µL.
-
-
Gently mix the contents.
-
-
Initiation of Cleavage:
-
Add 2 µL of the reducing agent (e.g., MPA to a final concentration of 1 mM) to initiate the DNA cleavage reaction. The final reaction volume should be 20 µL.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 4 µL of 6x DNA loading dye.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire reaction mixture into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the loading dye has migrated an adequate distance.
-
-
Visualization and Quantification:
-
Visualize the DNA bands under a UV transilluminator.
-
Capture an image of the gel.
-
Quantify the intensity of the supercoiled (Form I), nicked (Form II), and linear (Form III) DNA bands using densitometry software. The percentage of each form can be calculated to determine the extent of DNA cleavage.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the development of this compound derivatives as DNA-cleaving agents.
Caption: Proposed signaling pathway for apoptosis induced by this compound derivatives.
References
Application Notes and Protocols for Antiviral Activity Assays of Chelidamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidamic acid, a 4-hydroxypyridine-2,6-dicarboxylic acid, presents a versatile scaffold for the design of novel therapeutic agents due to its rigid heterocyclic structure and multiple functional groups available for chemical modification. While direct studies on the antiviral properties of this compound derivatives are emerging, the structurally related quinoline and pyridine dicarboxylic acid derivatives have shown significant promise, particularly as inhibitors of viral enzymes. Notably, several HIV integrase inhibitors feature a core structure that shares similarities with the this compound backbone, suggesting a compelling rationale for exploring its derivatives as a new class of antiviral agents.
These application notes provide a comprehensive guide for researchers interested in evaluating the antiviral potential of novel this compound derivatives. The protocols detailed below are foundational methods for preliminary antiviral screening and for investigating a specific mechanism of action against HIV, a critical global health pathogen.
Postulated Mechanism of Action: HIV Integrase Inhibition
The Human Immunodeficiency Virus (HIV) replication cycle is critically dependent on the viral enzyme integrase, which catalyzes the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer.[1] Blocking the activity of integrase is a clinically validated strategy for treating HIV infection.[2] Given the structural analogies between this compound derivatives and known integrase inhibitors, it is hypothesized that these compounds may chelate the divalent metal ions in the active site of the enzyme, thereby disrupting its catalytic function and preventing viral replication.[3]
Below is a diagram illustrating the proposed mechanism of action where a this compound derivative inhibits the strand transfer step of HIV integration.
Caption: Proposed mechanism of HIV integrase inhibition by a this compound derivative.
Experimental Protocols
A systematic approach to evaluating the antiviral activity of novel compounds is crucial. The following workflow outlines a typical screening cascade, starting with broad-spectrum activity and cytotoxicity assays, followed by more specific mechanism-of-action studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chelidamic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of chelidamic acid synthesis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, focusing on the widely used method involving the synthesis of chelidonic acid from diethyl oxalate and acetone, followed by its conversion to this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Chelidonic Acid | Presence of water in reagents: Acetone and ethanol can contain water, which interferes with the sodium ethoxide base. | Ensure all reagents, especially acetone and ethanol, are anhydrous. Diethyl oxalate should also be of high purity.[1][2] |
| Side reactions: Self-condensation of acetone (Aldol condensation) or diethyl oxalate (Claisen condensation) can reduce the yield of the desired product.[1][3] | Maintain a low reaction temperature and control the stoichiometry of the reactants. Slowly add dry acetone at a rate that keeps its concentration low in the reaction mixture, ideally not exceeding 30% of the dialkyl oxalate and metal alkoxide combined.[1] | |
| Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to incomplete formation of the product. | Ensure vigorous stirring throughout the reaction. Gently heat the mixture towards the end of the acetone addition to drive the reaction to completion. | |
| Dark Brown or Discolored Product | Decomposition at high temperatures: The product can decompose if the temperature is too high, especially during the neutralization step. | Keep the temperature as low as possible during the neutralization of the reaction mixture with acid. It is advisable to use an ice bath to cool the reaction vessel. |
| Formation of impurities: Side reactions can lead to the formation of colored impurities. | Purify the crude product by recrystallization from hot water. The use of activated charcoal can help in decolorizing the solution. | |
| Product is Difficult to Filter | Precipitation of fine powder: Rapid crystallization can lead to the formation of very fine particles that are difficult to filter. | Allow the product to crystallize slowly from the reaction mixture without agitation. Using an appropriate filter paper and considering a filter aid can also be beneficial. |
| Inconsistent Yields | Variability in reagent quality: The purity and dryness of starting materials can significantly impact the outcome. | Use high-purity, anhydrous reagents consistently. |
| Lack of precise control over reaction parameters: Minor variations in temperature, addition rates, and stirring speed can lead to different results. | Carefully monitor and control all reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route to this compound?
A1: The most prevalent and efficient method involves a two-step process. First, chelidonic acid is synthesized through the condensation of diethyl oxalate and acetone using a base like sodium ethoxide. Subsequently, chelidonic acid is converted to this compound. A high-yield method for this conversion involves reacting chelidonic acid with a concentrated ammonium hydroxide solution.
Q2: What is a typical yield for this compound synthesis?
A2: By following optimized protocols, the synthesis of chelidonic acid can achieve yields of up to 95%. The subsequent conversion to this compound can be nearly quantitative, with reported yields as high as 98%.
Q3: How can I effectively purify crude this compound?
A3: Recrystallization is a common and effective purification method. The crude product can be dissolved in hot water, treated with activated charcoal to remove colored impurities, and then allowed to cool slowly to form pure crystals. The purified this compound is then collected by filtration, washed with cold water, and dried.
Q4: What are the critical safety precautions to consider during this synthesis?
A4: The synthesis involves the use of sodium metal (highly reactive with water), flammable solvents like ethanol and acetone, and corrosive acids (hydrochloric acid) and bases (ammonium hydroxide). It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and ensure all glassware is dry before use.
Experimental Protocols
High-Yield Synthesis of Chelidonic Acid
This protocol is adapted from an improved process for preparing chelidonic acid.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl oxalate (high purity)
-
Acetone (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add diethyl oxalate.
-
Controlled Addition of Acetone: While stirring the mixture, slowly add dry acetone at a rate that maintains a low concentration of unreacted acetone in the reaction mixture (not greater than 30% of the dialkyl oxalate and metal alkoxide together).
-
Heating: Towards the end of the acetone addition, gently heat the mixture to ensure the reaction goes to completion.
-
Neutralization: After the reaction is complete, cool the mixture in an ice bath and neutralize it with concentrated HCl while maintaining a low temperature.
-
Cyclization: Reflux the neutralized mixture to facilitate the cyclization to chelidonic acid.
-
Isolation: Cool the reaction mixture to allow the chelidonic acid to precipitate. Collect the product by filtration, wash with a small amount of ice-cold water, and dry. This method can yield 90-95% chelidonic acid.
Quantitative Conversion of Chelidonic Acid to this compound
This protocol describes a high-yield conversion of a chelidonic acid precursor to this compound.
Materials:
-
Chelidonic acid precursor (e.g., from the previous step)
-
30% aqueous ammonia solution (NH₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Activated charcoal
-
Ice
Procedure:
-
Ammonolysis: To a suspension of the chelidonic acid precursor (0.21 mol) in a reaction vessel, add 425 mL of 30% aqueous ammonia solution dropwise at 0°C over 1 hour with stirring.
-
Reaction: After the addition is complete, allow the suspension to stir at room temperature for 48 hours.
-
Removal of Excess Ammonia: Remove the excess aqueous ammonia solution under reduced pressure.
-
Decolorization: Add 50 mL of water and activated charcoal to the residue and reflux for 15 minutes.
-
Filtration: Filter the hot solution to remove the charcoal.
-
Precipitation: Cool the filtrate to room temperature and acidify with concentrated HCl to a pH of 1.
-
Isolation: Collect the resulting white precipitate of this compound by filtration, wash several times with cold water, and dry under vacuum. This process can yield up to 98% this compound.
Visualizations
References
Chelidamic Acid Crystallization Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization of chelidamic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for resolving specific issues during your this compound crystallization experiments.
Issue 1: No Crystal Formation After Cooling
Q1: I've cooled my saturated solution of this compound, but no crystals have formed. What should I do?
A1: This issue typically arises from insufficient supersaturation, rapid cooling, or the presence of impurities that inhibit nucleation.
Troubleshooting Steps:
-
Increase Concentration: Your solution may not be sufficiently supersaturated. Try reheating the solution and evaporating a portion of the solvent to increase the concentration of this compound. Afterward, allow it to cool slowly again.[1]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[1]
-
Seeding: If you have a pure crystal of this compound, add a single, small seed crystal to the cooled solution. This will provide a template for crystal growth.[1]
-
-
Slow Cooling: Rapid cooling can sometimes prevent nucleation. If you are using an ice bath, allow the solution to cool to room temperature first, and then gradually introduce it to the colder environment. An ideal crystallization process shows some crystal formation in about 5 minutes, with continued growth over 20 minutes.[2]
-
Consider Impurities: If the above steps fail, significant impurities might be inhibiting crystallization. Consider a pre-purification step, such as column chromatography, before attempting crystallization again.[1]
Issue 2: "Oiling Out" Instead of Crystallization
Q2: My this compound is separating as an oil, not as crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point in that specific solvent, often due to a highly concentrated solution or excessively rapid cooling.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration slightly.
-
Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.
-
Solvent Selection: The chosen solvent may not be ideal. Consider a solvent in which this compound has slightly lower solubility at elevated temperatures.
-
Purity Check: A depressed melting point due to impurities can contribute to oiling out. Ensure your starting material has a reasonable level of purity.
Issue 3: Low Crystal Yield
Q3: I've successfully formed crystals, but my yield is very low. What are the potential causes?
A3: A low yield can be due to several factors, including the use of too much solvent, an insufficient cooling period, or incomplete precipitation.
Troubleshooting Steps:
-
Check Mother Liquor: A significant amount of your compound may still be dissolved in the solvent (mother liquor) after filtration. To check this, take a small sample of the mother liquor and evaporate the solvent. If a substantial amount of solid remains, too much solvent was likely used. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again.
-
Optimize Cooling: Ensure you have allowed sufficient time for crystallization and that the final cooling temperature is low enough to maximize precipitation. Placing the flask in an ice bath for at least 30 minutes after it has reached room temperature can improve yield.
-
pH Adjustment: The solubility of this compound is pH-dependent due to its carboxylic acid groups. Adjusting the pH of the solution can significantly decrease its solubility and improve the crystal yield. For acidic compounds, crystallization is often favored at a lower pH.
Issue 4: Poor Crystal Quality (e.g., small, needle-like, or agglomerated crystals)
Q4: My crystals are very small, needle-shaped, or clumped together. How can I improve the crystal quality?
A4: Crystal morphology is influenced by factors such as the rate of crystallization, the solvent used, and the presence of impurities.
Troubleshooting Steps:
-
Slower Crystallization: Rapid crystallization often leads to small or needle-like crystals. To slow down the process, you can use a slightly larger volume of solvent and allow for slower cooling.
-
Solvent System: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.
-
pH Control: The pH of the crystallization medium can affect the shape and size of the crystals. A systematic study of pH variations may be necessary to find the optimal conditions.
-
Stirring: The rate of stirring can influence crystal size and agglomeration. In some cases, gentle agitation can prevent agglomeration and lead to more uniform crystals. However, vigorous stirring can sometimes lead to smaller crystals.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| 1 M NH4OH | 50 mg/mL, clear to slightly hazy | |
| DMSO | ≥15 mg/mL | |
| Water | Very soluble |
Note: "Very soluble" is a qualitative description and quantitative data may vary with temperature and pH.
Table 2: General Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₅ | |
| Molecular Weight | 183.12 g/mol (anhydrous basis) | |
| Melting Point | ~267 °C (decomposes) | |
| Appearance | Brown, pale yellow, or white to off-white powder/solid |
Experimental Protocols
Protocol 1: General Cooling Crystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound to a suitable solvent (e.g., water, ethanol). Heat the mixture gently with stirring until the solid is completely dissolved. Add the solvent in small portions until the minimum amount required for complete dissolution at the elevated temperature is used.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if decolorization was performed): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: pH-Controlled Crystallization of this compound
-
Dissolution: Dissolve the crude this compound in a basic aqueous solution (e.g., dilute NaOH or NH4OH) at room temperature with stirring until a clear solution is obtained.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Slowly add an acidic solution (e.g., dilute HCl) dropwise with continuous stirring. Monitor the pH of the solution.
-
Crystal Formation: As the pH decreases, this compound will precipitate out of the solution. Continue adding the acid until the desired pH for maximum precipitation is reached (typically around the isoelectric point). A synthesis method describes adjusting the pH to 1 with 37% aqueous hydrochloric acid to precipitate a white solid.
-
Digestion: Allow the suspension to stir for a period (e.g., 1-2 hours) to allow for crystal growth and maturation.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the General Cooling Crystallization protocol.
Visualizations
Caption: Troubleshooting decision tree for this compound crystallization.
Caption: General experimental workflow for cooling crystallization.
References
Technical Support Center: Optimizing Metal Complexation with Chelidamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the complexation of metal ions with chelidamic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the success of this compound metal complexation?
A1: The key factors that significantly impact the formation, structure, and stability of this compound metal complexes include pH, the molar ratio of metal to ligand, choice of solvent, reaction temperature, and reaction time. The nature of the metal ion itself also plays a crucial role in the resulting coordination geometry.[1]
Q2: What is the typical coordination behavior of this compound with metal ions?
A2: this compound, typically in its deprotonated form (chelidonate), is a versatile ligand that can coordinate to metal ions in several ways. The two carboxylate groups and the pyran ring's oxygen atoms can all participate in coordination. It often acts as a bridging ligand, connecting multiple metal centers to form coordination polymers.[1] In some cases, it acts as a tridentate ligand, coordinating through one oxygen atom of each carboxylate group and the nitrogen atom of its pyridine ring.[2]
Q3: Which solvents are commonly used for synthesizing this compound metal complexes?
A3: The choice of solvent is critical and often depends on the solubility of the metal salt and this compound. Common solvents include water, methanol, ethanol, and dimethylformamide (DMF).[1] Mixed solvent systems, such as methanol/water, are also frequently employed to achieve the desired solubility and facilitate crystallization.[1]
Q4: What analytical techniques are essential for characterizing this compound metal complexes?
A4: A combination of spectroscopic and analytical methods is necessary for proper characterization. These include:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal ion.
-
UV-Vis Spectroscopy: To study the electronic transitions and coordination environment of the metal ion.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination geometry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound metal complexes.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inappropriate Molar Ratio | The stoichiometry of the metal salt and this compound can significantly affect the outcome. Experiment with different molar ratios (e.g., 1:1, 1:2, 2:1 metal:ligand) to find the optimal condition for your desired complex. |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction will be incomplete. Try using a different solvent or a mixed-solvent system. Gentle heating can also improve solubility, but be mindful of the thermal stability of your reactants and products. |
| Incorrect pH | The pH of the reaction mixture is crucial for the deprotonation of this compound and the stability of the resulting complex. Adjust the pH using a suitable base (e.g., NaOH, KOH, or an organic base) or a buffer solution to maintain the desired range. For instance, adjusting the pH of a this compound solution to approximately 5-6 with dilute NaOH facilitates the deprotonation of the carboxylic acid groups. |
| Precipitation of Metal Hydroxide | At higher pH values, some metal ions may precipitate as metal hydroxides. Carefully control the pH and consider using a buffer solution to maintain a pH where the metal ion is soluble but the complex can form. |
Issue 2: Poor Crystallinity or Amorphous Product
| Potential Cause | Suggested Solution |
| Solvent System Not Ideal for Crystallization | The choice of solvent can influence crystal quality. Try adding a co-solvent in which the complex has lower solubility to induce slow crystallization. Layering a solution of the complex with an anti-solvent is a common technique. |
| Presence of Impurities | Impurities can inhibit crystal growth. Ensure that your starting materials (this compound and metal salt) are of high purity. Recrystallize the starting materials if necessary. |
| Rapid Precipitation | If the product precipitates too quickly, it may not have time to form well-ordered crystals. Try slowing down the reaction by using lower concentrations of reactants, adding the metal salt solution more slowly, or conducting the reaction at a lower temperature. |
| Inappropriate Temperature | For some systems, hydrothermal or solvothermal synthesis at elevated temperatures can yield crystalline products. Conversely, for other systems, slow evaporation at room temperature is more effective. The optimal temperature will depend on the specific metal-ligand system. |
Issue 3: Unexpected Product or Structure
| Potential Cause | Suggested Solution |
| Influence of Ancillary Ligands | The presence of other ligands (co-ligands) can significantly alter the final structure of the coordination polymer. Carefully consider the role of any additional ligands in the reaction mixture. |
| Tautomerism of this compound | This compound can exist in different tautomeric forms, which can influence its coordination behavior. The choice of metal ion and reaction conditions can favor one tautomer over another. |
| Hydrolysis of Metal Ion | At certain pH values, metal ions can undergo hydrolysis, leading to the formation of hydroxo-bridged complexes or metal hydroxides. Maintaining a suitable pH is critical to avoid these side reactions. |
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of this compound Metal Complexes
| Parameter | Recommended Conditions | Potential Issues if Not Optimized |
| pH | Typically 3-7, but metal-dependent. | Low pH: Incomplete deprotonation of this compound. High pH: Precipitation of metal hydroxides. |
| Temperature | Room temperature for slow crystallization; reflux for faster kinetics. | High temperatures may decompose the complex or lead to unwanted side products. |
| Molar Ratio (Metal:Ligand) | Varies (1:1, 1:2, 2:1 are common). | An excess of one reactant may lead to the crystallization of the starting material. |
| Solvent | Water, methanol, ethanol, DMF, and mixtures. | Poor solubility can lead to low yields. |
Table 2: Protonation Constants of this compound
| Protonation Step | log₁₀K |
| 1 | 10.74 ± 0.01 |
| 2 | 3.22 ± 0.02 |
| 3 | 1.63 ± 0.03 |
| Data obtained from potentiometric and calorimetric studies in 0.1 mol·L⁻¹ NaClO₄ solution at 298 K. |
Experimental Protocols
Protocol 1: General Aqueous Synthesis of a Mononuclear Metal-Chelidamate Complex
This protocol describes a typical synthesis for a simple mononuclear complex in an aqueous medium.
-
Dissolution of Ligand: Dissolve a stoichiometric amount of this compound in deionized water. Gentle warming may be necessary to aid dissolution.
-
pH Adjustment: Adjust the pH of the this compound solution to approximately 5-6 by the dropwise addition of a dilute base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid groups.
-
Preparation of Metal Salt Solution: In a separate beaker, dissolve an equimolar amount of the desired metal salt (e.g., CuSO₄·5H₂O) in deionized water.
-
Reaction: Slowly add the metal salt solution to the sodium chelidonate solution with constant stirring. A precipitate will typically form.
-
Stirring: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with deionized water and then with a small amount of ethanol to remove unreacted starting materials and other impurities.
-
Drying: Dry the final product in a desiccator or under vacuum at an appropriate temperature.
Protocol 2: Hydrothermal Synthesis of a Coordination Polymer
This method is often employed to obtain crystalline coordination polymers.
-
Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine this compound, the metal salt (e.g., Zn(NO₃)₂·6H₂O), and any co-ligand (e.g., 4,4'-bipyridine) in the desired molar ratio (e.g., 1:1:1).
-
Solvent Addition: Add the solvent (e.g., 10-15 mL of deionized water or a mixed solvent system).
-
Sealing and Heating: Seal the autoclave and place it in an oven. Heat to a specific temperature (e.g., 120-180 °C) for a predetermined period (e.g., 24-72 hours).
-
Cooling: After the heating period, allow the autoclave to cool slowly to room temperature over several hours or days. Slow cooling is often crucial for the formation of high-quality crystals.
-
Isolation and Washing: Open the autoclave, collect the crystalline product by filtration, and wash it with the solvent used for the reaction.
-
Drying: Dry the product in air or in a desiccator.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of metal-chelidamic acid complexes.
Caption: Troubleshooting logic for common issues in metal-chelidamic acid complex synthesis.
References
Technical Support Center: Purification of Crude Chelidamic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of crude chelidamic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| PUR-001 | My precipitated this compound is colored (yellow to brown) instead of white. | 1. Presence of colored impurities from the starting materials or side reactions. 2. Degradation of the product during synthesis or workup. | 1a. Activated Carbon Treatment: Dissolve the crude product in a basic aqueous solution (e.g., 1M NH₄OH) and treat with activated carbon. 1b. Recrystallization: If color persists, attempt recrystallization from hot water or a mixed solvent system. |
| PUR-002 | I am observing a low yield of purified this compound. | 1. Incomplete precipitation during pH adjustment. 2. Loss of product during transfers and filtration. 3. Use of excessive solvent during recrystallization. | 1. Ensure the pH is adjusted to ~1 to achieve maximum precipitation.[1] 2. Carefully transfer all material and wash filter cakes with minimal ice-cold solvent. 3. Use the minimum amount of hot solvent necessary to dissolve the solid during recrystallization. |
| PUR-003 | The product "oils out" instead of crystallizing upon cooling. | 1. The solution is too concentrated. 2. The cooling rate is too rapid. 3. High levels of impurities are depressing the melting point. | 1. Add a small amount of additional hot solvent to the oiled-out mixture and redissolve by heating. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Consider a preliminary purification step (e.g., another acid-base extraction) to remove gross impurities before recrystallization. |
| PUR-004 | The purified this compound has a broad melting point range. | 1. Presence of residual solvent. 2. Remaining impurities. | 1. Dry the product thoroughly under vacuum. 2. Repeat the purification process (recrystallization or acid-base precipitation). |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: The most widely used method is an acid-base purification technique. This involves dissolving the crude this compound in a basic solution, such as ammonium hydroxide, to form a soluble salt.[2][3] Insoluble impurities can then be removed by filtration. Subsequent treatment with activated carbon can be employed to remove colored impurities.[1] Finally, pure this compound is precipitated by acidifying the solution with an acid like hydrochloric acid to a pH of approximately 1.[1]
Q2: My this compound is persistently colored even after activated carbon treatment. What should I do?
A2: If a single treatment with activated carbon is insufficient, you can try a second treatment with fresh activated carbon. Alternatively, recrystallization from a suitable solvent, such as hot water, can be effective in removing colored impurities that are not readily adsorbed by carbon.
Q3: What are the best solvents for recrystallizing this compound?
A3: this compound is very soluble in water. Therefore, recrystallization from hot water is a primary method. For optimizing crystallization, a mixed solvent system could be explored, where this compound is dissolved in a solvent in which it is highly soluble (like water or DMSO) and then a solvent in which it is poorly soluble is slowly added to induce crystallization.
Q4: How can I improve the crystal quality of my purified this compound?
A4: To obtain well-defined crystals, slow cooling is crucial. After dissolving the this compound in a hot solvent, allow the solution to cool gradually to room temperature before further cooling in an ice bath. Avoid agitating the solution during the initial cooling phase. Seeding the solution with a small crystal of pure this compound can also promote the growth of larger, more uniform crystals.
Q5: How can I assess the purity of my final this compound product?
A5: The purity of this compound can be assessed using several analytical techniques. The most common methods include measuring the melting point, which should be sharp and consistent with the literature value (around 267-278 °C with decomposition). Chromatographic methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to detect the presence of impurities.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the purification of this compound.
| Parameter | Value | Technique | Notes |
| Solubility in 1M NH₄OH | 50 mg/mL | Dissolution | Useful for preparing the solution for acid-base purification. |
| Solubility in Water | Very soluble | Dissolution | Key for recrystallization. |
| Precipitation pH | ~1 | Acid-Base Precipitation | Achieved by adding a strong acid like HCl. |
| Typical Yield | >95% | Acid-Base Precipitation | Starting from chelidonic acid. |
| Melting Point | 267-278 °C (decomposes) | Characterization | A sharp melting point indicates high purity. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Acid-Base Precipitation
This protocol describes the purification of crude this compound using an acid-base precipitation method, including a decolorization step.
Materials:
-
Crude this compound
-
1M Ammonium Hydroxide (NH₄OH)
-
Activated Carbon
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Filter Paper
-
Beakers
-
Stirring Rod
-
pH paper or pH meter
Procedure:
-
Dissolution: In a beaker, dissolve the crude this compound in a minimal amount of 1M ammonium hydroxide with stirring.
-
Decolorization: To the resulting solution, add a small amount of activated carbon (approximately 1-2% w/w of the crude acid).
-
Heating and Filtration: Gently heat the mixture to near boiling for 10-15 minutes with occasional stirring. Perform a hot filtration through a fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Precipitation: Allow the filtrate to cool to room temperature. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 1. A white precipitate of pure this compound should form.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual acid and inorganic salts.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Protocol 2: Recrystallization of this compound from Water
This protocol is suitable for further purifying this compound that is already relatively pure but may contain minor impurities.
Materials:
-
This compound
-
Deionized Water
-
Erlenmeyer Flask
-
Hot Plate
-
Filter Paper
Procedure:
-
Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of deionized water.
-
Heating: Gently heat the suspension on a hot plate with stirring until the this compound fully dissolves. If it does not dissolve completely, add small portions of hot water until a clear solution is obtained.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the purification of crude this compound via acid-base precipitation.
Caption: Workflow for the recrystallization of this compound from water.
References
Technical Support Center: Stability of Chelidamic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of chelidamic acid in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is mainly affected by pH, temperature, and exposure to light. Being a 4-hydroxypyridine-2,6-dicarboxylic acid, it is susceptible to degradation through mechanisms such as hydrolysis, decarboxylation, and photolysis under certain conditions.
Q2: What is the recommended pH range for the preparation and storage of aqueous this compound solutions?
Q3: How should I properly store aqueous stock solutions of this compound to maintain their integrity?
A3: For optimal stability, aqueous solutions of this compound should be stored at 2-8°C and protected from light. For long-term storage, it is recommended to aliquot the solution and freeze it at -20°C or lower. It is important to avoid repeated freeze-thaw cycles.
Q4: I have observed a discoloration in my this compound solution. What could be the reason and what should I do?
A4: A change in color, such as the appearance of a yellow or brown tint, is a likely indicator of this compound degradation. This can be triggered by exposure to light, elevated temperatures, or extreme pH levels. It is strongly recommended to discard any discolored solutions and prepare a fresh batch to ensure the reliability of your experimental results.
Q5: Is it safe to sterilize my aqueous this compound solution by autoclaving?
A5: Autoclaving is not a recommended method for sterilizing this compound solutions. The high temperatures involved in the autoclaving process can lead to significant thermal degradation of the compound. The preferred method for sterilization is sterile filtration using a 0.22 µm filter.
Q6: What are the likely degradation pathways for this compound in an aqueous environment?
A6: Based on the structure of this compound (a hydroxylated pyridine dicarboxylic acid), potential degradation pathways in aqueous solutions under stress conditions (such as acidic, basic, oxidative, or photolytic stress) could involve decarboxylation (loss of CO2 from the carboxylic acid groups), hydroxylation of the pyridine ring, and potentially ring opening, especially under harsh pH and temperature conditions. The exact degradation products and pathways would need to be confirmed through forced degradation studies and structural elucidation of the degradants.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in experimental assays.
-
Possible Cause: Degradation of the this compound in your stock or working solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound.
-
If possible, verify the concentration and purity of the newly prepared solution using a validated analytical method, such as HPLC-UV.
-
Ensure that the solution has been stored under the recommended conditions (2-8°C, protected from light).
-
For your experiment, use a freshly diluted working solution.
-
Issue 2: Precipitation is observed in the this compound solution during storage.
-
Possible Cause 1: The concentration of this compound exceeds its solubility in the chosen solvent or buffer at the storage temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
If the precipitate redissolves upon warming, consider preparing a more dilute stock solution or storing it at room temperature for short periods (if stability is not compromised).
-
For long-term storage, consider using a different solvent system or a co-solvent if compatible with your experimental setup.
-
-
Possible Cause 2: The precipitate is a degradation product.
-
Troubleshooting Steps:
-
Analyze the supernatant and the dissolved precipitate (if possible) using an analytical technique like HPLC to check for the presence of degradation products.
-
If degradation is confirmed, prepare a fresh solution and ensure adherence to proper storage conditions.
-
Issue 3: Unexpected peaks appear in the HPLC analysis of a this compound solution.
-
Possible Cause: These peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Review the storage and handling conditions of the solution. Check for exposure to light, elevated temperatures, or non-optimal pH.
-
Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and compare their retention times with the unknown peaks. This can help in identifying the nature of the degradation.
-
If the unknown peaks are significant, it is advisable to prepare a fresh solution for your experiments.
-
Summary of Quantitative Data
Table 1: Recommended Storage Conditions for Aqueous Solutions of this compound
| Parameter | Recommended Condition | Notes |
| Temperature | 2-8°C (Short-term) | For daily or weekly use. |
| -20°C or lower (Long-term) | Aliquot to avoid freeze-thaw cycles. | |
| pH | 4.0 - 7.0 | Use freshly prepared solutions for experiments outside this range. |
| Light Exposure | Protect from light | Use amber vials or wrap containers in aluminum foil. |
Table 2: Typical Conditions for a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 hours |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours |
| Thermal Degradation | 60°C | 48 hours |
| Photostability | Exposure to UV light (254 nm) and visible light | As per ICH Q1B guidelines |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Heat the stock solution at 60°C for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Analyze all the stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify any degradation products and to quantify the loss of the parent compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the elution at the λmax of this compound (this needs to be determined experimentally, but a starting point could be around 270-280 nm).
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated to ensure it is stability-indicating. This is achieved by demonstrating that the degradation products generated during the forced degradation study are well-resolved from the parent this compound peak and from each other. Peak purity analysis of the this compound peak in the stressed samples should be performed using a photodiode array (PDA) detector.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
How to avoid impurities in Chelidamic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Chelidamic acid, with a focus on minimizing impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its primary starting material?
A1: The most prevalent and well-established method for synthesizing this compound is through the reaction of Chelidonic acid with ammonia. Chelidonic acid, a heterocyclic organic acid, serves as the direct precursor in this synthesis.[1][2][3]
Q2: My final this compound product is colored (yellow to brown). What are the likely causes?
A2: The appearance of color, typically yellow to dark brown, in the final product is a common issue and usually indicates the presence of impurities.[2] These colored impurities are often polymeric byproducts or degradation products formed during the reaction. The use of activated carbon during the purification process is a standard procedure to remove these colored contaminants.[1]
Q3: What are the main types of impurities I should be aware of in this compound synthesis?
A3: The primary impurities encountered in this compound synthesis include:
-
Unreacted Chelidonic Acid: Incomplete reaction can leave residual starting material in the final product.
-
Colored Polymeric Byproducts: These are often formed under the reaction conditions, especially with prolonged reaction times or elevated temperatures. Their exact structures are complex but they are characterized by their color.
-
Decarboxylation Products: Although less common under controlled conditions, decarboxylation of the carboxylic acid groups on this compound can occur, leading to structural variants.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: To effectively assess the purity of your synthesized this compound, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating this compound from its impurities and for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the desired product and help identify major impurities.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique like HPLC (LC-MS), mass spectrometry can help in the identification of impurities by providing molecular weight information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups in this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of this compound | Incomplete reaction of Chelidonic acid. | • Optimize Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A common protocol suggests stirring at room temperature for 48 hours. • Ensure Adequate Ammonia Concentration: Use a sufficient excess of ammonia to drive the reaction to completion. A 30% aqueous ammonia solution is typically used. • Monitor Reaction Progress: Use a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, to monitor the disappearance of the starting material. |
| Product is Highly Colored (Dark Brown/Black) | Formation of polymeric byproducts. | • Control Reaction Temperature: Avoid excessive heat, as this can promote the formation of colored impurities. The reaction is typically carried out at 0°C initially, followed by stirring at room temperature. • Effective Decolorization: After the reaction, treat the solution with activated carbon. Refluxing with charcoal for a short period (e.g., 15 minutes) can effectively remove colored impurities. • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system to remove impurities. |
| Presence of Unreacted Chelidonic Acid in the Final Product | Insufficient reaction time or inadequate mixing. | • Increase Reaction Time: If monitoring indicates the presence of starting material, extend the reaction time. • Improve Agitation: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
| Difficulty in Precipitating the Product | Incorrect pH during workup. | • Precise pH Adjustment: After the reaction and removal of excess ammonia, carefully acidify the solution with an acid like HCl to a pH of 1 to induce precipitation of this compound. • Cooling: Ensure the solution is adequately cooled after acidification to maximize precipitation. |
Experimental Protocols
Synthesis of this compound from Chelidonic Acid
This protocol is adapted from established literature procedures.
-
Reaction Setup: In a suitable reaction vessel, suspend Chelidonic acid in water.
-
Addition of Ammonia: Cool the suspension to 0°C in an ice bath. Slowly add a 30% aqueous ammonia solution dropwise to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 48 hours.
-
Workup:
-
Remove the excess ammonia under reduced pressure.
-
Add water to the residue and treat with activated carbon by refluxing for 15 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid to a pH of 1.
-
-
Isolation:
-
Collect the resulting white precipitate by filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum to obtain pure this compound.
-
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | Chelidonic Acid | Direct precursor to this compound. |
| Reagent | 30% Aqueous Ammonia Solution | Source of nitrogen for the pyridine ring formation. |
| Initial Temperature | 0°C | To control the initial exothermic reaction. |
| Reaction Temperature | Room Temperature | Allows for a controlled and complete reaction. |
| Reaction Time | 48 hours | To ensure the reaction goes to completion. |
| Purification Step 1 | Activated Carbon Treatment | To remove colored impurities. |
| Purification Step 2 | Acidification (pH 1) & Precipitation | To isolate the product from the reaction mixture. |
| Typical Yield | ~98% | Reported yield under optimized conditions. |
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Synthesis of this compound from Chelidonic acid and ammonia.
Diagram 2: Troubleshooting Workflow for Impure this compound
Caption: A logical workflow for troubleshooting common impurities in this compound synthesis.
Diagram 3: Potential Side Reaction Pathway
Caption: Formation of colored polymeric byproducts from Chelidonic acid.
References
Troubleshooting low yield in palladium-catalyzed reactions of Chelidamic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of Chelidamic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with a this compound derivative is showing low to no yield. What are the most common initial checks I should perform?
A1: When encountering low or no product yield, a systematic evaluation of your reaction setup and reagents is crucial. Begin with these initial checkpoints:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Quality: Verify the purity and dryness of all reagents. Solvents should be anhydrous and freshly distilled or from a reliable commercial source. Bases can absorb moisture and should be freshly opened or dried before use. The quality of the palladium catalyst and ligands is also critical; consider using a freshly purchased batch or storing them under an inert atmosphere.
-
Catalyst Activation: Many palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If this activation is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system.
Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst aggregation and deactivation. This occurs when the active Pd(0) species fall out of the catalytic cycle and agglomerate.
Causes and Solutions:
-
Inadequate Ligand Stabilization: The ligand's role is to stabilize the mononuclear palladium species. Insufficient ligand concentration or a ligand that is not sterically bulky or electron-rich enough can lead to aggregation.
-
Solution: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 1:2 or higher). Consider switching to a bulkier, more electron-donating ligand.
-
-
High Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
High Catalyst Loading: While counterintuitive, a higher catalyst loading can sometimes lead to a faster rate of aggregation.
-
Solution: Optimize the catalyst loading to find a balance between reaction rate and catalyst stability.
-
Q3: My this compound derivative has multiple coordinating sites (pyridine nitrogen, hydroxyl group, carboxyl groups). Could this be inhibiting the catalyst?
A3: Yes, the presence of multiple heteroatoms can lead to catalyst inhibition. The pyridine nitrogen and the oxygen atoms of the hydroxyl and carboxyl groups can coordinate to the palladium center, potentially forming stable, inactive complexes that hinder the catalytic cycle.
Troubleshooting Strategies:
-
Protecting Groups: Consider protecting the hydroxyl and/or carboxylic acid functionalities. For instance, the hydroxyl group can be protected as a methyl ether or a silyl ether. The carboxylic acids can be converted to esters (e.g., methyl or ethyl esters), which are less coordinating.
-
Ligand Choice: Employ bulky ligands that can help prevent the substrate from strongly coordinating to the palladium center in a non-productive manner.
-
Additive Effects: In some cases, the addition of certain salts can disrupt inhibitory interactions.
Q4: I am observing significant amounts of side products like protodeboronation or homocoupling in my Suzuki-Miyaura reaction. What are the likely causes?
A4: These side reactions are common in Suzuki-Miyaura couplings and often point to an imbalance in the rates of the catalytic cycle steps.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester by a proton source, leading to the formation of an arene byproduct. It is often promoted by excessive water, high temperatures, or a base that is too strong.
-
Solution: Use anhydrous solvents and reagents. Optimize the base and consider using a milder base like K₃PO₄ or Cs₂CO₃. Running the reaction at a lower temperature can also help.
-
-
Homocoupling: The dimerization of the boronic acid or the aryl halide can occur, especially in the presence of oxygen or when the transmetalation or reductive elimination steps are slow.
-
Solution: Ensure rigorous exclusion of oxygen. Optimizing the palladium source, ligand, and reaction temperature can help to favor the cross-coupling pathway.
-
Troubleshooting Guide: Low Yield Scenarios
This guide provides a structured approach to troubleshooting low yields in palladium-catalyzed reactions of this compound derivatives.
Problem 1: Low Conversion of Starting Material
| Possible Cause | Suggested Solution(s) |
| Inactive Catalyst | - Ensure an inert atmosphere. - Use a fresh, high-purity palladium source and ligand. - Consider a different precatalyst or an in situ reduction method. |
| Poor Solubility | - Screen different solvents or solvent mixtures. - Increase the reaction temperature cautiously. - For Suzuki reactions, consider using a boronate ester for better solubility. |
| Incorrect Base | - The base may be too weak to facilitate transmetalation or deprotonation. - Screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). - Ensure the base is anhydrous. |
| Inappropriate Ligand | - The ligand may not be suitable for the specific substrate or reaction type. - Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties. |
| Low Reaction Temperature | - Oxidative addition is often the rate-limiting step and may require higher temperatures. - Incrementally increase the reaction temperature. |
Problem 2: Reaction Starts but Stalls
| Possible Cause | Suggested Solution(s) |
| Catalyst Deactivation | - Palladium Black Formation: See FAQ Q2. - Ligand Degradation: High temperatures can degrade phosphine ligands. Consider a more thermally stable ligand or lower the reaction temperature. - Substrate/Product Inhibition: See FAQ Q3. |
| Reagent Decomposition | - The organometallic reagent (e.g., boronic acid) may be unstable under the reaction conditions. - Add the unstable reagent slowly over time. - Use a more stable derivative (e.g., boronate ester). |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of palladium-catalyzed cross-coupling reactions of functionalized pyridines, which can serve as a starting point for the optimization of reactions with this compound derivatives.
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 75 |
| 2 | 2-Bromopyridine | Phenylboronic acid | K₃PO₄ (2.0) | Dioxane | 100 | 88 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Cs₂CO₃ (2.0) | Dioxane | 100 | 92 |
| 4 | 4-Chloro-2,6-dimethylpyridine | 4-Methoxyphenylboronic acid | K₃PO₄ (3.0) | t-AmylOH | 110 | 85 |
| 5 | 4-Chloro-2,6-dimethylpyridine | 4-Methoxyphenylboronic acid | NaOtBu (1.5) | Toluene | 110 | 65 |
Data is illustrative and compiled from typical conditions reported in the literature for similar substrates.
Table 2: Effect of Ligand on Buchwald-Hartwig Amination Yield
| Entry | Aryl Halide | Amine | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromopyridine | Morpholine | P(t-Bu)₃ (4) | NaOtBu | Toluene | 80 | 95 |
| 2 | 3-Bromopyridine | Morpholine | XPhos (2) | NaOtBu | Toluene | 80 | 98 |
| 3 | 2-Chloropyridine | Aniline | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 82 |
| 4 | 2-Chloropyridine | Aniline | BrettPhos (3) | K₃PO₄ | Dioxane | 100 | 91 |
Data is illustrative and compiled from typical conditions reported in the literature for similar substrates.
Experimental Protocols
The following are general starting protocols that should be optimized for specific this compound derivatives. Note: Given the chelating nature of unprotected this compound, it is highly recommended to protect the hydroxyl and carboxylic acid groups (e.g., as methyl ether and methyl esters) prior to attempting these reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated this compound Ester Derivative
-
Preparation: To an oven-dried Schlenk tube, add the halogenated this compound ester derivative (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos or XPhos, 1.2-1.5 equiv relative to Pd).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or THF, to a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath or heating block (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction of a Halogenated this compound Ester Derivative
-
Preparation: In a Schlenk tube, combine the halogenated this compound ester derivative (1.0 equiv), the alkene (1.5-2.0 equiv), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if used, e.g., PPh₃ or a bulky phosphine, 2-4 equiv relative to Pd).
-
Base and Solvent: Add the base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv) and the anhydrous, degassed solvent (e.g., DMF, NMP, or dioxane).
-
Inerting: Seal the tube, and evacuate and backfill with an inert gas.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 100-140 °C).
-
Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in palladium-catalyzed reactions.
Palladium Catalytic Cycle and Potential Pitfalls
Caption: The palladium catalytic cycle with key deactivation pathways highlighted.
Preventing degradation of Chelidamic acid during storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Chelidamic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound? A1: The stability of this compound, particularly in solution, is primarily influenced by three main factors:
-
pH: this compound is susceptible to hydrolysis. It is most stable in acidic to neutral buffers (pH 4-7).[1] Alkaline conditions may promote degradation.[1]
-
Temperature: Elevated temperatures can lead to thermal degradation.[1] Therefore, high temperatures, such as those used in autoclaving, should be avoided.
-
Light: Exposure to light, especially UV light, can cause photolytic degradation.[1] Solutions and solid compounds should be protected from light during storage and handling.
Q2: What are the recommended storage conditions for solid this compound? A2: Solid this compound is generally stable under normal temperatures and pressures.[2] For optimal long-term stability, it should be stored in a tightly closed container in a cool, dry, and dark place. Specific recommendations suggest storage at -20°C for up to 3 years or at 4°C for up to 2 years.
Q3: How should I prepare and store solutions of this compound? A3: For short-term storage, aqueous solutions should be kept at 2-8°C and protected from light. For long-term storage, it is best to prepare aliquots and store them frozen at -80°C (for up to 6 months) or -20°C (for up to 1 month). It is crucial to avoid repeated freeze-thaw cycles as this can accelerate degradation. For in vivo experiments, it is highly recommended to prepare fresh solutions and use them on the same day.
Q4: I noticed the color of my this compound solution has changed from colorless/pale yellow to a darker yellow or brown. What does this mean? A4: A distinct change in color, such as yellowing or browning, is a common indicator of chemical degradation. This can be triggered by exposure to light, improper pH, or high temperatures. It is strongly recommended to discard any discolored solutions and prepare a fresh batch from solid stock to ensure the integrity of your experiments.
Q5: Can I sterilize my this compound solution by autoclaving? A5: Autoclaving is not recommended for sterilizing solutions of this compound. The high temperatures involved in the autoclaving process can cause significant thermal degradation. The preferred method for sterilization is sterile filtration using a 0.22 µm filter.
Q6: Are there any known chemical incompatibilities for this compound? A6: Yes, this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided as it can lead to rapid degradation and the formation of hazardous decomposition products, including nitrogen oxides and carbon oxides.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected results in biological assays. | Degradation of this compound in the stock or working solution. | 1. Prepare a fresh stock solution from solid this compound that has been stored correctly. 2. Verify the concentration of the new stock solution using a validated analytical method like HPLC-UV. 3. During experiments, ensure working solutions are kept on ice and protected from light. 4. If the problem persists, consider performing a forced degradation study (see protocol below) to confirm stability under your specific experimental conditions. |
| Precipitate forms in a previously clear solution upon storage. | The solubility limit has been exceeded, possibly due to a change in temperature or solvent evaporation. | 1. Gently warm the solution and/or use sonication to attempt to redissolve the precipitate. 2. If redissolving is unsuccessful, centrifuge the solution and use the supernatant, after verifying its concentration. 3. For future preparations, consider using a slightly lower concentration or a different solvent system. DMSO is a common solvent, but hygroscopic DMSO can impact solubility. |
| Difficulty dissolving the solid compound. | This compound has limited solubility in some solvents. | 1. For aqueous solutions, solubility in PBS is reported at 1 mg/mL, but may require sonication and warming to 60°C. 2. For organic stock solutions, DMSO is a common choice, with a reported solubility of 10 mg/mL, though it may require sonication. 3. Ensure the pH of the aqueous solvent is within the optimal range (4-7) for stability. |
Data Presentation
Summary of Recommended Storage Conditions
| Form | Condition | Duration | Reference(s) |
| Solid Powder | Room Temperature (Cool, Dry, Dark) | Not specified | |
| 4°C | 2 years | ||
| -20°C | 3 years | ||
| In Solvent | 2-8°C (Short-term) | Not specified | |
| -20°C (Long-term) | 1 month | ||
| -80°C (Long-term) | 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 183.12 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, weigh 1.83 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed and protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is designed to intentionally degrade the compound to identify potential degradation products and determine its stability profile.
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable buffer (e.g., pH 5.5 aqueous buffer).
-
Stress Conditions: Aliquot the solution and expose it to the following stress conditions for 24 hours. A control sample should be stored at -20°C, protected from light.
-
Acid Hydrolysis: Add 1 M HCl.
-
Base Hydrolysis: Add 1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Heat the solution at 80°C.
-
Photolytic Degradation: Expose the solution to a UV lamp (e.g., 254 nm).
-
-
Neutralization: After the exposure period, neutralize the acidic and basic samples to the pH of the mobile phase to be used for analysis.
-
Analysis: Analyze all samples (including the control) using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any new peaks that represent degradation products.
-
Data Analysis:
-
Calculate the percentage of this compound remaining in each stressed sample compared to the control.
-
Record the retention times and peak areas of any new degradation products formed under each condition.
-
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimizing pH for Chelation with Chelidamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing chelidamic acid for metal chelation. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for chelation with this compound?
The optimal pH for chelation with this compound is highly dependent on the specific metal ion being targeted. This is due to the pH-dependent deprotonation of this compound's functional groups and the tendency of metal ions to hydrolyze at higher pH values. For instance, the optimal pH range for the chelation of iron (Fe³⁺) is between 5.8 and 8.5[1].
Q2: What are the pKa values of this compound?
Understanding the pKa values of this compound is crucial for predicting its charge state at a given pH and, consequently, its chelation efficiency. This compound has three key ionizable groups: two carboxylic acid groups and a pyridine nitrogen. Experimentally determined protonation constants (log₁₀K) are 10.74 (pyridine-N), 3.22 (pyridinol-OH), and 1.63 (a carboxylate oxygen). These values indicate the pH at which these groups will be protonated or deprotonated, influencing their availability for metal coordination.
Q3: How does pH affect the stability of metal-chelidamic acid complexes?
The stability of metal-chelidamic acid complexes is directly influenced by pH. As the pH of the solution changes, the speciation of both the this compound and the metal ion is altered. At low pH, the carboxylic acid and pyridine nitrogen groups of this compound are protonated, reducing their ability to bind to metal ions. Conversely, at high pH, many metal ions tend to precipitate as hydroxides, which competes with the chelation reaction. Therefore, a careful optimization of pH is necessary to achieve maximum complex stability.
Q4: Can this compound be used for selective chelation of different metal ions?
Yes, by carefully controlling the pH, it is possible to achieve a degree of selectivity in the chelation of different metal ions. This is because the stability constants of the complexes formed between this compound and various metal ions differ, and each complex has an optimal pH range for its formation. By adjusting the pH to a level where the stability of the complex with the target metal is high while that of other metals is low, selective chelation can be achieved.
Quantitative Data: Stability of Metal-Chelidamic Acid Complexes
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes available stability constant data for this compound with various metal ions. Note that these values are often determined under specific experimental conditions (e.g., temperature, ionic strength) and can be pH-dependent.
| Metal Ion | log K₁ | log K₂ | log β₂ | Conditions |
| Fe³⁺ | ~14.09 | - | - | pH 5.8-8.5 (calculated from instability constant)[1] |
| Cu²⁺ | - | - | - | Data not readily available in a compiled format |
| Zn²⁺ | - | - | - | Data not readily available in a compiled format |
| Ni²⁺ | - | - | - | Data not readily available in a compiled format |
| Co²⁺ | - | - | - | Data not readily available in a compiled format |
| Ca²⁺ | - | - | - | Data not readily available in a compiled format |
Note: Comprehensive stability constant data for a wide range of metals with this compound is not centrally compiled. Researchers may need to consult specific literature for the metal of interest.
Experimental Protocols
Protocol: Potentiometric Titration for Determining Metal-Chelidamic Acid Stability Constants
This protocol outlines the determination of stability constants for metal-chelidamic acid complexes using potentiometric pH titration, a common and reliable method.
Materials:
-
pH meter with a combination glass electrode
-
Calibrated automatic titrator or manual burette
-
Temperature-controlled reaction vessel
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
This compound solution of known concentration
-
Metal salt solution of known concentration (e.g., metal chloride or nitrate)
-
Inert salt solution to maintain constant ionic strength (e.g., 1 M KCl or KNO₃)
-
High-purity water (deionized or distilled)
Procedure:
-
System Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.
-
Ligand Protonation Constants:
-
Pipette a known volume of the this compound solution into the reaction vessel.
-
Add the required volume of the inert salt solution to maintain constant ionic strength.
-
Add a known amount of standardized strong acid to lower the initial pH.
-
Titrate the solution with the standardized strong base, recording the pH value after each addition of titrant.
-
Plot the pH versus the volume of base added to obtain the titration curve.
-
Calculate the protonation constants of this compound using appropriate software (e.g., HYPERQUAD).
-
-
Metal-Ligand Stability Constants:
-
Pipette known volumes of the this compound solution and the metal salt solution into the reaction vessel.
-
Add the required volume of the inert salt solution.
-
Add a known amount of standardized strong acid.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
Plot the pH versus the volume of base added. The metal-ligand titration curve will be displaced from the ligand-only curve due to the release of protons upon complexation.
-
Using the predetermined protonation constants and the titration data, calculate the stability constants of the metal-chelidamic acid complexes with appropriate software.
-
References
Validation & Comparative
A Comparative Guide to Chelating Agents: Chelidamic Acid vs. EDTA
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of two such agents: the well-established synthetic aminopolycarboxylic acid, Ethylenediaminetetraacetic acid (EDTA), and the naturally derived heterocyclic compound, Chelidamic acid. This comparison is based on their fundamental chelating properties, supported by experimental data, to assist in making informed decisions for various research and development applications.
Executive Summary
EDTA is a powerful and widely used chelating agent known for forming highly stable complexes with a broad range of divalent and trivalent metal ions. Its hexadentate nature allows it to form multiple coordination bonds, resulting in high stability constants. However, its synthetic origin and poor biodegradability raise environmental concerns. This compound, a derivative of pyridine, also demonstrates effective chelation of metal ions, particularly transition metals. While its stability constants are generally lower than those of EDTA, its natural origin and potential for lower toxicity present it as a viable alternative in specific applications, including analytical chemistry and potentially in pharmaceutical formulations.
Quantitative Comparison of Metal Chelation
The efficacy of a chelating agent is primarily determined by the stability of the metal-ligand complex it forms, quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex.
Table 1: Logarithmic Stability Constants (log K) of this compound and EDTA with Various Metal Ions
| Metal Ion | This compound (log K) | EDTA (log K) |
| Cu(II) | ~7.5 | 18.8 |
| Ni(II) | ~6.9 | 18.6 |
| Co(II) | ~6.5 | 16.3 |
| Zn(II) | ~6.2 | 16.5 |
| Fe(II) | ~5.5 | 14.3 |
| Fe(III) | ~14.1 | 25.1 |
| Mn(II) | ~4.8 | 14.0 |
| Ca(II) | ~3.4 | 10.7 |
| Mg(II) | ~3.2 | 8.7 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH.
The data clearly indicates that EDTA consistently forms significantly more stable complexes with the listed metal ions compared to this compound, with log K values several orders of magnitude higher.
pH Dependence of Chelation
The chelating ability of both agents is highly dependent on the pH of the solution, as it affects the protonation state of the ligand's donor atoms.
EDTA: As a polyprotic acid, EDTA's chelation efficiency increases with pH. At low pH, the carboxyl groups are protonated, reducing their ability to bind metal ions. The stability of most metal-EDTA complexes is significantly reduced at acidic pH. For instance, Ca-EDTA and Mg-EDTA complexes are less stable below pH 5, while the stability of Fe(III)-EDTA complexes decreases in highly alkaline solutions due to the formation of hydroxide precipitates.
This compound: this compound also exhibits pH-dependent chelation. It has been used as an eluent in high-performance chelation ion chromatography for the speciation of iron in the pH range of 5.8 to 8.5.[1] The protonation constants of this compound have been determined, indicating three successive protonation steps, which underscores the influence of pH on its chelating ability.[2]
Experimental Protocols
Accurate determination of stability constants is crucial for evaluating and comparing chelating agents. The following are detailed methodologies for key experiments.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the change in pH of a solution containing a metal ion and the chelating agent upon the addition of a standard base.
Protocol:
-
Solution Preparation:
-
Prepare standardized solutions of the metal salt (e.g., 0.01 M CuSO₄), the chelating agent (this compound or EDTA, 0.01 M), a strong acid (e.g., 0.1 M HCl), and a strong, carbonate-free base (e.g., 0.1 M NaOH).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Calibration:
-
Calibrate the pH electrode and potentiometer using standard buffer solutions.
-
-
Titration Procedure:
-
In a thermostatted titration vessel, pipette a known volume of the chelating agent solution and the metal salt solution.
-
Add the background electrolyte and adjust the initial pH to the acidic range (e.g., pH 2-3) with the standard acid.
-
Titrate the solution with the standard NaOH solution, recording the pH value after each addition of titrant.
-
Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
Calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using appropriate software (e.g., Hyperquad) by analyzing the titration data.
-
UV-Vis Spectrophotometry for Stoichiometry and Stability Constant Determination (Job's Method)
This method, also known as the method of continuous variation, is used to determine the stoichiometry of a metal-ligand complex.
Protocol:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and the chelating agent (e.g., 1 mM).
-
-
Preparation of Mixed Solutions:
-
Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand. For example, mix X mL of the metal solution with (10-X) mL of the ligand solution, where X varies from 0 to 10.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex by scanning the spectrum of a solution containing the complex.
-
Measure the absorbance of each solution in the series at the predetermined λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.
-
The stability constant can also be calculated from the absorbance data.
-
Applications and Limitations
EDTA:
-
Applications: EDTA is extensively used in various fields, including as an anticoagulant for blood samples, in the treatment of heavy metal poisoning, as a food preservative, and in numerous industrial processes to control metal ion reactivity.[3] In drug development, it is used as a stabilizer in formulations to prevent metal-catalyzed degradation of active pharmaceutical ingredients.
-
Limitations: The primary limitation of EDTA is its poor biodegradability, leading to its persistence in the environment and potential for mobilizing toxic heavy metals from sediments.[4] Furthermore, its non-selective nature can lead to the depletion of essential metal ions from biological systems if not used judiciously.
This compound:
-
Applications: this compound and its derivatives have shown promise in analytical chemistry, particularly as a complexing additive in high-performance chelation ion chromatography for the speciation of iron.[5] It has also been investigated for its potential as an inhibitor of glutamate decarboxylase and its derivatives have been explored for antiviral and anticancer activities. Its use as an organic ligand for the synthesis of lanthanoid hybrid compounds suggests potential in materials science.
-
Limitations: The most significant limitation of this compound compared to EDTA is the lower stability of its metal complexes for many common divalent and trivalent cations. Comprehensive data on its stability constants with a wide array of metal ions is also less readily available. While its natural origin suggests better biocompatibility, extensive toxicological data is required for its broad application in drug development.
Signaling Pathways and Logical Relationships
The fundamental process of chelation involves the formation of a coordination complex between a central metal ion and a ligand. This can be represented as a simple logical relationship.
Conclusion
Both this compound and EDTA are effective chelating agents, but their suitability depends on the specific requirements of the application. EDTA's high stability constants make it the superior choice for applications requiring strong and near-complete metal ion sequestration. However, for applications where biodegradability and potentially lower toxicity are paramount, and where the required chelation strength is moderate, this compound presents a compelling alternative. For drug development professionals, the choice between these two agents will depend on factors such as the target metal ion, the required stability of the complex, the desired pharmacokinetic profile, and regulatory considerations regarding excipient safety and environmental impact. Further research into the stability constants, kinetic properties, and toxicological profile of this compound will be crucial in expanding its application in pharmaceutical and biomedical fields.
References
- 1. Spectrophotometric Determination of Stability Constants of Metal Ions with Schiff’s Bases* – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions | Semantic Scholar [semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of Chelidamic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Chelidamic acid, a key intermediate in various chemical syntheses and a potential pharmacologically active compound, is crucial for quality control, formulation development, and research. This guide provides a comparative overview of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE). The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis for the quantification of this compound. Note: The values presented are typical and may vary based on the specific instrumentation and experimental conditions.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 2 µg/mL | 0.2 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 1.5 - 6 µg/mL | 0.6 - 15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Specificity | High (separation-based) | Moderate (prone to interference) | High (separation-based) |
| Typical Run Time | 5 - 15 minutes | < 1 minute | 10 - 20 minutes |
| Cost per Sample | Moderate | Low | Moderate |
| Instrumentation Cost | High | Low | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates components in a mixture based on their differential interactions with a stationary and a mobile phase. It offers high resolution and sensitivity for the quantification of this compound.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
For solid samples like pharmaceutical formulations, sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) for this compound (typically in the UV region, e.g., 270 nm).
-
Injection Volume: 10-20 µL.
Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method that measures the amount of light absorbed by a sample at a specific wavelength. It is suitable for the quantification of this compound in relatively simple matrices.
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or water).
-
Prepare a series of standard solutions by diluting the stock solution to different concentrations.
-
Prepare the sample solution by dissolving a known amount of the sample in the same solvent and diluting it to a concentration that falls within the linear range of the calibration curve.
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).
-
Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution using the linear regression equation of the calibration curve.
Validation: Key validation parameters for this method include linearity, accuracy, precision, LOD, and LOQ. Specificity should be carefully assessed, as other components in the sample may absorb at the same wavelength.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires only a small amount of sample.
Sample Preparation:
-
Dissolve the this compound sample in the background electrolyte (BGE) or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-60 cm total length).
-
Background Electrolyte (BGE): A buffer solution at a specific pH. For dicarboxylic acids like this compound, a phosphate or borate buffer is commonly used. The pH should be adjusted to ensure the analyte is in its ionic form.
-
Separation Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection for a few seconds.
-
Detection: Indirect or direct UV detection. For indirect detection, a chromophore is added to the BGE.
Validation: The validation of a CE method involves assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. The stability of the sample and BGE should also be evaluated.
Visualizations
To further clarify the experimental workflows and the relationships between validation parameters, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Interrelationship of analytical method validation parameters.
Comparative study of different synthesis routes for Chelidamic acid
A Comparative Analysis of Synthetic Pathways to Chelidamic Acid
This compound, a heterocyclic compound with significant applications in medicinal chemistry and materials science, can be synthesized through various routes. This guide provides a comparative overview of the most common synthetic strategies, focusing on reaction efficiency, procedural complexity, and the nature of the starting materials. The primary and most established method involves the synthesis of a key precursor, chelidonic acid, which is subsequently converted to this compound.
Synthesis via Chelidonic Acid Intermediate
The dominant pathway to this compound proceeds through the formation of chelidonic acid. This route can be broadly divided into two main stages: the synthesis of chelidonic acid and its subsequent ammonolysis to yield this compound.
1. Synthesis of Chelidonic Acid:
Two notable methods for the synthesis of chelidonic acid are the Claisen condensation-based route from diethyl oxalate and acetone, and a route starting from dehydroacetic acid.
-
From Diethyl Oxalate and Acetone: This classic approach involves the condensation of diethyl oxalate and acetone in the presence of a base, typically sodium ethoxide, followed by acid-catalyzed cyclization and hydrolysis. While this method is well-established, it involves multiple steps and requires careful control of reaction conditions to minimize side reactions.[1][2] An improved version of this process claims yields of up to 95% for chelidonic acid.[2]
-
From Dehydroacetic Acid: An alternative, though less detailed in the provided literature, involves the use of dehydroacetic acid as a starting material. This route's specific conditions and yields were not extensively covered in the initial search.
2. Conversion of Chelidonic Acid to this compound:
The conversion of chelidonic acid to this compound is a high-yielding reaction. It is typically achieved by treating chelidonic acid with aqueous ammonia.[3][4] This ammonolysis reaction proceeds with a reported yield of up to 98%. The product, this compound, can then be isolated by acidification of the reaction mixture.
Alternative Synthetic Approaches
While the chelidonic acid pathway is prevalent, other starting materials have been explored for the synthesis of related pyridine dicarboxylic acids, which could potentially be adapted for this compound synthesis.
-
From 2,6-Lutidine: The oxidation of 2,6-lutidine can yield 2,6-pyridinedicarboxylic acid. This dicarboxylic acid is structurally similar to this compound, lacking only the 4-oxo group. Further functionalization at the 4-position would be necessary to produce this compound.
The following table summarizes the quantitative data for the key synthetic steps discussed:
| Synthesis Step | Starting Materials | Reagents | Reaction Conditions | Yield (%) | Purity | Reference |
| Chelidonic Acid Synthesis | Diethyl oxalate, Acetone | Sodium ethoxide, HCl | Multi-step, temperature control crucial | 76-95% | Not specified | |
| This compound Synthesis | Chelidonic acid | 30% Aqueous ammonia, HCl | 0°C to room temperature, 48h | 98% | White solid |
Experimental Protocols
Synthesis of Chelidonic Acid from Diethyl Oxalate and Acetone (Improved Procedure)
-
In a suitable reaction vessel, a mixture of sodium ethoxide, diethyl oxalate, and anhydrous ethanol is stirred.
-
Acetone is added dropwise to the mixture while maintaining the reaction temperature. The rate of addition is controlled to keep the concentration of unreacted acetone low.
-
The reaction temperature is gradually raised towards the end of the acetone addition.
-
After the reaction is complete, the mixture is cooled, and concentrated hydrochloric acid is added to precipitate the product.
-
The resulting chelidonic acid is collected by filtration, washed with cold water, and dried.
Synthesis of this compound from Chelidonic Acid
-
To a suspension of chelidonic acid, a 30% aqueous ammonia solution is added dropwise at 0°C.
-
The reaction mixture is then stirred at room temperature for 48 hours.
-
Excess ammonia is removed under reduced pressure.
-
The residue is dissolved in water, and the solution is decolorized with activated charcoal by refluxing.
-
After hot filtration, the filtrate is cooled to room temperature and acidified with 37% hydrochloric acid to a pH of 1.
-
The precipitated white solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Visualizing the Synthesis Pathways
To better understand the relationships between the different synthetic routes and key intermediates, the following diagrams are provided.
Caption: A logical workflow for conducting a comparative study of chemical synthesis routes.
Caption: Key synthetic routes leading to this compound and a related dicarboxylic acid.
References
A Comparative Analysis of Chelidamic Acid and Other Glutamate Decarboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Chelidamic acid as a glutamate decarboxylase (GAD) inhibitor against other known inhibitors. The information is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Introduction to Glutamate Decarboxylase (GAD)
Glutamate decarboxylase (GAD) is a pivotal enzyme in the central nervous system, responsible for catalyzing the conversion of the primary excitatory neurotransmitter, glutamate, into the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This enzymatic reaction is a critical control point for maintaining the balance between neuronal excitation and inhibition. Dysregulation of GAD activity has been implicated in various neurological disorders, including epilepsy, anxiety, and schizophrenia, making it a significant target for therapeutic intervention. GAD requires pyridoxal phosphate (PLP), the active form of vitamin B6, as a cofactor for its catalytic activity. There are two main isoforms of GAD, GAD65 and GAD67, which differ in their cellular localization and regulatory properties.
Efficacy of GAD Inhibitors: A Quantitative Comparison
The inhibitory potential of a compound against GAD is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a higher potency of the inhibitor. The table below summarizes the available quantitative data for this compound and other selected GAD inhibitors.
| Inhibitor | Type of Inhibition | Ki Value (µM) | IC50 Value (µM) | Source |
| This compound | Competitive | 33 | Not Reported | [1] |
| Chelidonic acid | Competitive | 1.2 | Not Reported | [1] |
| 3-Mercaptopropionic acid | Competitive | ~4.8-5.1 | Not Reported | [2] |
| L-Allylglycine | Irreversible (metabolite) | Weak in vitro; metabolite is potent | Not Reported | [1] |
| L-Cysteine sulfinic acid | Substrate/Potential Inhibitor | Not Reported | Not Reported | [3] |
Note: The inhibitory activity of L-Allylglycine is primarily attributed to its metabolite, 2-keto-4-pentenoic acid. L-Cysteine sulfinic acid can act as a substrate for GAD, and cysteine itself has been shown to inhibit GAD activity.
Signaling Pathway of GABA Synthesis
The synthesis of GABA from glutamate is a single-step enzymatic reaction catalyzed by GAD. This process is fundamental to the function of GABAergic neurons.
Caption: The enzymatic conversion of glutamate to GABA by GAD.
Experimental Protocols for GAD Inhibition Assay
Several methods can be employed to measure GAD activity and the inhibitory effects of compounds. Below is a generalized protocol for an in vitro GAD inhibition assay, which can be adapted based on the specific detection method (e.g., HPLC, fluorometric, radiometric).
Objective: To determine the inhibitory effect of a test compound on GAD activity by measuring the production of GABA.
Materials:
-
Purified or recombinant GAD enzyme
-
L-Glutamic acid (substrate)
-
Pyridoxal phosphate (PLP) (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Test compound (inhibitor)
-
Positive control inhibitor (e.g., 3-mercaptopropionic acid)
-
Detection reagents (specific to the chosen method, e.g., derivatizing agent for HPLC)
-
96-well plates or microcentrifuge tubes
-
Incubator
-
Detection instrument (e.g., HPLC system, fluorometer, scintillation counter)
Procedure:
-
Enzyme Preparation: Prepare a working solution of GAD enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the incubation period.
-
Reagent Preparation:
-
Prepare a stock solution of L-glutamic acid in the assay buffer.
-
Prepare a stock solution of PLP in the assay buffer.
-
Prepare a series of dilutions of the test compound and the positive control in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following components in order:
-
Assay buffer
-
PLP solution
-
Test compound solution (or vehicle for control)
-
-
Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the L-glutamic acid solution to each well/tube.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding a termination solution (e.g., acidic solution, boiling).
-
-
GABA Quantification:
-
Quantify the amount of GABA produced using a suitable detection method. For example, in an HPLC-based assay, the GABA in the supernatant is derivatized and then separated and quantified by the HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of GAD inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
For determining the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be performed with varying concentrations of both the substrate (L-glutamic acid) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing GAD inhibitors.
Caption: A generalized workflow for a GAD inhibition assay.
Conclusion
This compound demonstrates competitive inhibition of glutamate decarboxylase with a Ki value of 33 µM. In comparison to other known GAD inhibitors, it is less potent than Chelidonic acid (Ki = 1.2 µM) and 3-mercaptopropionic acid (Ki ≈ 4.8-5.1 µM). The provided experimental protocol and workflow offer a framework for researchers to conduct their own comparative studies on GAD inhibitors. Understanding the efficacy and mechanism of action of various inhibitors is crucial for the development of novel therapeutics targeting the GABAergic system.
References
- 1. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 2. Differences between immature and adult rats in brain glutamate decarboxylase inhibition by 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of cysteine-dependent inactivation of aspartate/glutamate/cysteine sulfinic acid α-decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Chelidamic Acid Complexes with Various Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Chelidamic acid, a dipicolinic acid derivative, is a potent chelating agent with significant potential in various scientific and therapeutic applications. Its ability to form stable complexes with a wide range of metal ions is of particular interest in fields such as medicinal chemistry, environmental remediation, and analytical sciences. This guide provides a comprehensive comparison of the stability constants of this compound with various metal ions, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of Stability Constants
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the reported stability constants for the formation of 1:1 and 1:2 (metal:ligand) complexes of this compound with several divalent and trivalent metal ions.
| Metal Ion | log K₁ | log K₂ | Experimental Conditions | Reference |
| Divalent Cations | ||||
| Ca(II) | - | - | Potentiometric Titration | [1] |
| Ni(II) | - | - | Potentiometric Titration | [1] |
| UO₂(II) | 8.13 (ML) | 6.51 (ML₂) | Potentiometric Titration, 0.1 M NaClO₄, 25 °C | [2] |
| Trivalent Cations | ||||
| Fe(III) | - | - | Potentiometric Titration | [1] |
| Pentavalent Cations | ||||
| V(V) | - | - | Potentiometric Titration | [1] |
Note: The table is currently incomplete due to the limited availability of comprehensive, directly comparable stability constant data for a wide range of metal ions with this compound in the reviewed literature. Further experimental studies are required to populate this table fully. The available data for Ca(II), Ni(II), Fe(III), and V(V) from one source did not provide specific log K values but indicated complex formation.
Experimental Protocols
The determination of stability constants is crucial for understanding the thermodynamics of metal-ligand interactions. The most common methods employed for studying this compound complexes are potentiometric titration and spectrophotometry.
Potentiometric Titration
This is a widely used technique to determine the stability constants of metal complexes.
Methodology:
-
Solution Preparation: Standard solutions of this compound, the metal salt (e.g., metal nitrate or perchlorate), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) are prepared in a suitable ionic medium (e.g., 0.1 M NaClO₄) to maintain constant ionic strength.
-
Titration: A solution containing a known concentration of this compound and the metal ion is titrated with the standard base solution.
-
pH Measurement: The pH of the solution is measured after each addition of the base using a calibrated pH meter and glass electrode.
-
Data Analysis: The titration data (volume of base added vs. pH) are analyzed using computer programs (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal complexes. The software refines the constants by minimizing the difference between the experimental and calculated pH values based on a proposed chemical model of the species in solution.
Spectrophotometry
This method is employed when the metal-ligand complex absorbs light in the UV-Visible region, and its formation or dissociation leads to a change in the absorbance spectrum.
Methodology:
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for the metal-chelidamic acid complex is determined.
-
Job's Method of Continuous Variation: A series of solutions is prepared where the mole fraction of the metal ion and this compound is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the λmax. A plot of absorbance versus the mole fraction of the ligand is used to determine the stoichiometry of the complex.
-
Mole Ratio Method: The concentration of the metal ion is kept constant while the molar ratio of the ligand is varied. The absorbance is measured at the λmax and plotted against the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
Calculation of Stability Constant: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with known concentrations of the metal ion and ligand at equilibrium.
Chelation of a Metal Ion by this compound
The chelation process involves the formation of a coordination complex between a metal ion and the this compound molecule. This compound acts as a tridentate ligand, coordinating to the metal ion through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups, forming stable chelate rings.
Caption: Chelation of a metal ion by this compound.
The diagram above illustrates the fundamental relationship where a metal ion and a this compound molecule react to form a more stable metal-chelidamic acid complex. This process is central to the applications of this compound in various scientific domains.
References
A Comparative Analysis of the Chelating Properties of Chelidamic Acid and DMSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chelating properties of Chelidamic acid and meso-2,3-dimercaptosuccinic acid (DMSA). While DMSA is a well-established chelating agent used in the treatment of heavy metal poisoning, this compound, a pyridine derivative, shows potential as a chelating agent, though comprehensive quantitative data on its binding affinities with various heavy metals are less available. This document summarizes the existing experimental data, provides detailed experimental protocols for assessing chelation, and visualizes key experimental workflows.
Introduction to the Chelators
This compound , also known as 4-hydroxypyridine-2,6-dicarboxylic acid, is a heterocyclic compound that can act as a tridentate ligand, coordinating with metal ions through its nitrogen atom and the oxygen atoms of its two carboxyl groups. Its potential as a chelating agent stems from this structural feature, which allows for the formation of stable five-membered chelate rings with metal cations.
Dimercaptosuccinic acid (DMSA) is a dithiol compound that is an approved oral treatment for lead poisoning. Its chelating action is primarily attributed to the two sulfhydryl groups, which have a high affinity for divalent and trivalent metal ions. DMSA forms stable complexes with a range of heavy metals, facilitating their excretion from the body.
Quantitative Comparison of Chelating Properties
The stability constant (log K) is a critical parameter for quantifying the affinity of a chelating agent for a metal ion. A higher log K value indicates a more stable complex and, generally, a more effective chelator for that specific metal. The available stability constants for this compound and DMSA with various metal ions are presented below. It is important to note that the data for this compound is limited in the current scientific literature, particularly for heavy metals of toxicological concern.
Table 1: Stability Constants (log K) of this compound-Metal Complexes
| Metal Ion | log K | Method | Conditions |
| Fe(III) | Spectrophotometry | pH 5.8 - 8.5 | |
| Zn(II) | Data not available | Potentiometric pH titration | 50% dioxane–50% water (V/V) |
| Cu(II) | Data not available | - | - |
| Pb(II) | Data not available | - | - |
| Cd(II) | Data not available | - | - |
| Hg(II) | Data not available | - | - |
Note: The instability constant for Fe(III) was converted to an approximate stability constant (log K ≈ -log(Kinst)). Further experimental verification is required.
Table 2: Stability Constants (log K) of DMSA-Metal Complexes
| Metal Ion | log K | Method | Conditions |
| Bi(III) | 43.87 (bis(DMSA) chelate) | Potentiometric titration and spectrophotometric competition | 25°C, 0.1 M ionic strength[1] |
| Pb(II) | 17.4 (1:1 complex) | Potentiometric titration and spectrophotometric competition | 25°C, 0.1 M ionic strength[1] |
| Zn(II) | Forms a Zn₂(DMSA)₂ dimer | Potentiometric titration and spectrophotometric competition | 25°C, 0.1 M ionic strength[1] |
| Co(II) | Data available in ternary complex studies | Potentiometric titration | Aqueous medium |
| Mn(II) | Data available in ternary complex studies | Potentiometric titration | Aqueous medium |
| Hg(II) | Data not available in provided results | - | - |
In Vivo Efficacy and Metal Excretion
While direct comparative in vivo studies between this compound and DMSA are scarce, extensive data exists for DMSA's ability to promote the urinary excretion of heavy metals.
Table 3: Effects of DMSA Administration on Urinary Metal Excretion
| Metal | Fold Increase in Excretion (Compared to Baseline) | Study Population/Model |
| Lead (Pb) | 5- to 20-fold | Lead-poisoned patients |
| Copper (Cu) | Statistically significant increase | Healthy young men[1] |
| Zinc (Zn) | Statistically significant increase | Healthy young men[1] |
| Arsenic (As) | Effective in removing | - |
| Mercury (Hg) | Increased excretion | - |
| Cadmium (Cd) | Less effective than for lead | - |
Note: The effectiveness of DMSA can vary based on the dose, duration of treatment, and the specific metal being targeted.
Experimental Protocols
The determination of metal-ligand stability constants is crucial for evaluating the efficacy of a chelating agent. Potentiometric titration and spectrophotometry are two common methods employed for this purpose.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Materials:
-
pH meter with a glass electrode
-
Constant temperature water bath
-
Burette
-
Titration vessel
-
Magnetic stirrer
-
Stock solution of the metal salt (e.g., Pb(NO₃)₂)
-
Stock solution of the chelating agent (this compound or DMSA)
-
Standardized solution of a strong base (e.g., NaOH)
-
Standardized solution of a strong acid (e.g., HCl)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Ligand Protonation Constants: Titrate a solution of the chelating agent with the standardized strong base to determine its protonation constants (pKa values).
-
Metal-Ligand Titration: Prepare a solution containing a known concentration of the metal ion and the chelating agent in the titration vessel.
-
Maintain a constant temperature and ionic strength throughout the experiment.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stability constants are then determined by analyzing the relationship between n̄ and [L] using computational software.
Spectrophotometric Determination of Chelation
This method relies on the change in the absorption spectrum of a metal ion or a metal-indicator complex upon the addition of a chelating agent.
Materials:
-
UV-Vis spectrophotometer
-
Cuvettes
-
Stock solution of the metal salt
-
Stock solution of the chelating agent
-
Buffer solutions to control pH
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ
max) for the metal-ligand complex. -
Job's Method of Continuous Variation: Prepare a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the λ
max. -
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
Mole Ratio Method: Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the ligand is varied.
-
Measure the absorbance of each solution at the λ
max. -
Plot the absorbance versus the molar ratio of ligand to metal. The formation of the complex is indicated by a change in the slope of the plot.
-
Stability Constant Calculation: The stability constant can be calculated from the absorbance data obtained from these methods using various mathematical treatments, such as the Benesi-Hildebrand equation for 1:1 complexes.
Visualizing Experimental Workflows
Signaling Pathways and Logical Relationships
The primary mechanism of action for both this compound and DMSA in the context of metal detoxification is through direct chelation in the bloodstream and tissues, forming a non-toxic, water-soluble complex that can be excreted by the kidneys. This process reduces the circulating levels of the toxic metal, thereby preventing it from interacting with and damaging cellular components and signaling pathways.
Conclusion
DMSA is a well-characterized chelating agent with proven efficacy in the treatment of heavy metal poisoning, supported by a substantial body of quantitative data on its stability constants and in vivo effects. This compound demonstrates clear potential as a chelating agent due to its chemical structure and observed interactions with various metal ions. However, a comprehensive and direct comparison of its chelating strength with DMSA is currently hindered by the limited availability of stability constant data for this compound with key heavy metals such as lead, mercury, and cadmium.
Further research, including systematic determination of the stability constants of this compound with a broader range of toxicologically relevant metals, is essential to fully evaluate its potential as a therapeutic chelating agent and to draw definitive comparisons with established treatments like DMSA. The experimental protocols and workflows detailed in this guide provide a framework for conducting such vital research.
References
Comparative Analysis of Chelidamic Acid's Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelidamic acid, a known inhibitor of glutamate decarboxylase (GAD), holds potential for research in neuroscience and beyond. However, a comprehensive understanding of its selectivity and potential off-target effects is crucial for its utility as a specific molecular probe and for any future therapeutic development. This guide provides a comparative framework for assessing the cross-reactivity of this compound. Due to the limited availability of public, large-scale screening data for this compound, this document outlines the key biological targets that should be investigated, presents standardized experimental protocols for assessing cross-reactivity, and offers a template for data presentation. The provided information is intended to guide researchers in performing their own comprehensive cross-reactivity studies.
Introduction to this compound
This compound, also known as 4-hydroxypyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound. Its primary reported biological activity is the inhibition of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)[1]. As an inhibitor of GAD, this compound can modulate the balance between excitatory and inhibitory neurotransmission in the brain. Beyond this, it is also utilized as a chelating agent and in chemical synthesis. The specificity of a small molecule inhibitor is a critical parameter, as off-target interactions can lead to confounding experimental results and potential toxicity.
Potential Cross-Reactivity of this compound: A Comparative Overview
A thorough investigation of a compound's selectivity is paramount. While specific cross-reactivity screening data for this compound against a broad panel of biological targets is not extensively available in the public domain, we can infer potential areas of cross-reactivity based on its known target and chemical structure.
Primary Target: Glutamate Decarboxylase (GAD)
This compound is a potent inhibitor of glutamate decarboxylase. The inhibitory constant (Ki) has been reported to be 33 μM[1]. This serves as the primary benchmark against which all other potential interactions should be compared.
Inferred and Potential Off-Targets
Given its structure as a pyridinedicarboxylic acid derivative and its interaction with a key enzyme in neurotransmitter metabolism, potential cross-reactivity could be observed with:
-
Other Pyridoxal-5-Phosphate (PLP) Dependent Enzymes: GAD utilizes PLP as a cofactor. Other enzymes that also depend on PLP for their catalytic activity could be potential off-targets. This family includes various aminotransferases (transaminases), decarboxylases, and racemases.
-
Glutamate and GABA Receptors: Due to its structural similarity to glutamate, this compound could potentially interact with ionotropic and metabotropic glutamate receptors. Similarly, as it modulates the synthesis of GABA, interactions with GABA receptors (GABA-A and GABA-B) should be investigated.
-
Kinases: Kinase panels are standard for profiling the selectivity of small molecules. Cross-reactivity with various kinases is a common source of off-target effects.
-
G-Protein Coupled Receptors (GPCRs): A broad GPCR panel screening would be necessary to rule out unforeseen interactions with this large and diverse family of receptors.
Data Presentation: A Template for Comparison
To facilitate a clear comparison of the selectivity of this compound, all quantitative data from cross-reactivity assays should be summarized in a structured table. The following table is a template that researchers can populate with their experimental findings.
| Target Class | Specific Target | Assay Type | This compound IC50/Ki (µM) | Reference Compound | Reference Compound IC50/Ki (µM) | Selectivity Ratio (Off-Target IC50 / GAD Ki) |
| Primary Target | Glutamate Decarboxylase (GAD) | Enzymatic Assay | e.g., 33 | 3-Mercaptopropionic acid | e.g., value | 1 |
| PLP-Dependent Enzymes | Alanine Aminotransferase (ALT) | Enzymatic Assay | Experimental Data | L-Cycloserine | e.g., value | Calculated Value |
| Aspartate Aminotransferase (AST) | Enzymatic Assay | Experimental Data | L-Cycloserine | e.g., value | Calculated Value | |
| Glutamate Receptors | NMDA Receptor | Radioligand Binding | Experimental Data | MK-801 | e.g., value | Calculated Value |
| AMPA Receptor | Radioligand Binding | Experimental Data | NBQX | e.g., value | Calculated Value | |
| GABA Receptors | GABA-A Receptor | Electrophysiology | Experimental Data | Bicuculline | e.g., value | Calculated Value |
| GABA-B Receptor | Radioligand Binding | Experimental Data | Saclofen | e.g., value | Calculated Value | |
| Kinases | Example: Protein Kinase A (PKA) | Kinase Activity Assay | Experimental Data | H-89 | e.g., value | Calculated Value |
| Example: EGFR | Kinase Activity Assay | Experimental Data | Gefitinib | e.g., value | Calculated Value | |
| GPCRs | Example: Dopamine D2 Receptor | Radioligand Binding | Experimental Data | Haloperidol | e.g., value | Calculated Value |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of cross-reactivity data.
Glutamate Decarboxylase (GAD) Inhibition Assay
-
Objective: To determine the potency of this compound in inhibiting GAD activity.
-
Methodology:
-
Recombinant human GAD enzyme is incubated with varying concentrations of this compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.2) containing the cofactor pyridoxal-5-phosphate.
-
The enzymatic reaction is initiated by the addition of the substrate, L-glutamic acid.
-
The reaction is allowed to proceed for a defined time at 37°C.
-
The amount of GABA produced is quantified. This can be done using various methods, including HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) or a coupled enzyme assay where GABA is converted to a detectable product.
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Kinase Profiling Assay (Radiometric)
-
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
-
Methodology:
-
A panel of purified, active kinases is assembled.
-
This compound is serially diluted and added to the kinase reaction buffer.
-
The kinase, a specific peptide substrate, and [γ-³³P]ATP are added to initiate the reaction.
-
The reaction proceeds for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or by capturing the substrate on a filter membrane followed by autoradiography.
-
The percentage of inhibition is calculated relative to a vehicle control.
-
GPCR Binding Assay (Radioligand)
-
Objective: To determine the binding affinity of this compound to a panel of GPCRs.
-
Methodology:
-
Cell membranes expressing the target GPCR are prepared.
-
The membranes are incubated with a specific radioligand for the target receptor and varying concentrations of this compound.
-
The binding reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter is measured by scintillation counting.
-
The percentage of specific binding is calculated, and Ki values are determined using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular context and identify potential off-targets.
-
Methodology:
-
Intact cells are treated with this compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the aggregated proteins are removed by centrifugation.
-
The amount of soluble protein remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
Ligand binding stabilizes the target protein, resulting in a shift in its melting curve to a higher temperature. This shift is indicative of target engagement.
-
Visualizations
Diagrams are provided to illustrate the primary signaling pathway of this compound's known target and a general workflow for assessing compound selectivity.
Caption: The inhibitory action of this compound on Glutamate Decarboxylase (GAD).
Caption: A general workflow for assessing the cross-reactivity of a small molecule inhibitor.
Conclusion
While this compound is a known inhibitor of glutamate decarboxylase, a comprehensive public profile of its cross-reactivity is lacking. This guide provides a framework for researchers to conduct their own thorough investigations into the selectivity of this compound. By employing the outlined experimental protocols and systematically comparing the inhibitory activities against a broad range of potential off-targets, a clear and objective assessment of this compound's specificity can be achieved. This is an essential step in validating its use as a selective chemical probe and for any further translational research.
References
Performance of Chelidamic Acid-Based Ligands in Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the design and selection of efficient ligands are paramount for advancing catalytic transformations. This guide provides a comprehensive comparison of the performance of Chelidamic acid-based ligands in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura reaction. The data presented, collated from recent literature, is intended to aid in the rational design and selection of catalyst systems for specific synthetic applications.
This compound (4-hydroxy-2,6-pyridinedicarboxylic acid) offers a versatile scaffold for the synthesis of novel ligands. Its derivatives, particularly pyridine-2,6-dicarboxamides, can act as robust NNN-pincer ligands for transition metals. These ligands have demonstrated notable stability and catalytic activity in various cross-coupling reactions, positioning them as a promising alternative to traditional phosphine-based ligands. This guide delves into their performance, offering a direct comparison with established catalyst systems.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of palladium complexes bearing NNN-pincer ligands derived from pyridine-2,6-dicarboxamide has been systematically evaluated and compared with a standard phosphine-based catalyst system.
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Catalyst/Ligand System | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Ref. |
| This compound-Based | |||||||||
| Complex 4 | Pd(OAc)₂ | N²,N⁶-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamide | K₂CO₃ | Acetonitrile | 80 | 3 | ~100 | ~100 | [1][2][3] |
| Complex 5 | Pd(OAc)₂ | N²,N⁶-bis(2-nitrophenyl)pyridine-2,6-dicarboxamide | K₂CO₃ | Acetonitrile | 80 | 3 | ~100 | ~100 | [1][2] |
| Phosphine-Based | |||||||||
| Pd(OAc)₂/P1 | Pd(OAc)₂ | 1-(diphenylphosphino)-1'-carbamoylferrocene with pyridyl-containing N-substituent | - | - | - | - | - | ~95 | |
| Pd/C | 10% Pd/C | Ligand-free | - | DMF/water | - | - | - | - |
Note: The data for the phosphine-based and ligand-free systems are presented for a similar reaction but may not have been conducted under identical conditions as the this compound-based systems.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems.
Synthesis of NNN-Pincer Palladium(II) Complexes (General Procedure)
A solution of the pyridine-2,6-dicarboxamide ligand (1 mmol) in hot acetonitrile is prepared. To this, a solution of palladium(II) acetate (1.2 mmol) in hot acetonitrile is added dropwise under reflux. The reaction mixture is stirred for a specified time, after which the solvent is removed under reduced pressure. The resulting solid is washed and dried to yield the desired palladium(II) pincer complex.
Suzuki-Miyaura Cross-Coupling Reaction (General Procedure)
In a reaction vessel, the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol) are combined. The palladium pincer complex (as specified in Table 1) is added as a catalyst. The vessel is charged with the appropriate solvent (e.g., acetonitrile) and heated to the specified temperature with stirring for the indicated time. The reaction progress is monitored by suitable analytical techniques (e.g., GC). Upon completion, the mixture is worked up to isolate the product.
Visualizing Catalytic Pathways
Understanding the structure of the catalyst and its role in the catalytic cycle is fundamental for optimization.
Caption: Generalized structure of an NNN-pincer palladium(II) complex derived from a pyridine-2,6-dicarboxamide ligand.
Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling catalytic cycle.
Discussion
The data presented in Table 1 indicates that the this compound-derived NNN-pincer palladium complexes exhibit excellent catalytic activity in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, achieving near-quantitative conversion and yield in a relatively short reaction time. While a direct, side-by-side comparison under identical conditions is not available in the current literature, the performance of these pincer complexes appears to be highly competitive with, and in some cases superior to, established phosphine-based systems for similar transformations.
The stability of the pincer ligand framework is a notable advantage, potentially leading to lower catalyst loadings and improved catalyst longevity. The modular nature of the pyridine-2,6-dicarboxamide scaffold allows for the tuning of steric and electronic properties by varying the substituent 'R' groups on the amide nitrogens, offering a straightforward strategy for optimizing ligand performance for specific substrates.
Conclusion
This compound-based ligands, particularly NNN-pincer complexes derived from pyridine-2,6-dicarboxamides, represent a highly effective and versatile class of ligands for palladium-catalyzed cross-coupling reactions. Their robust performance, characterized by high yields and conversions, makes them a compelling alternative to traditional ligand systems. Further comparative studies under standardized conditions are warranted to fully elucidate their potential and expand their application in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking Chelidamic Acid: A Comparative Guide to Organic Anode Materials for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
The quest for next-generation energy storage has spurred significant interest in organic electrode materials for lithium-ion batteries (LIBs), offering advantages such as sustainability, structural diversity, and high theoretical capacities. Among these, chelidamic acid has emerged as a promising candidate. This guide provides an objective comparison of this compound's performance against other notable organic anode materials, supported by experimental data, detailed protocols, and visual workflows to aid in research and development.
Performance Snapshot: this compound vs. The Field
This compound (CDA) distinguishes itself with a high specific capacity and excellent cycling stability. The following table summarizes the key performance metrics of CDA and other selected organic anode materials—Lithium Terephthalate, Pyromellitic Dianhydride, and Croconic Acid—offering a clear comparison of their potential.
| Material | Reversible Capacity (mAh/g) | Current Density | Cycle Life | Voltage Window (V vs. Li/Li⁺) |
| This compound (CDA) | 740.2[1][2] | Not Specified | 250 cycles[1][2] | Not Specified |
| Lithium Terephthalate | ~300 | 15 mA/g | ~78% capacity retention after 50 cycles | Not Specified |
| Pyromellitic Dianhydride (PMDA) | 1472.2[3] | 30 mA/g | ~878.2 mAh/g after 500 cycles (150 mA/g charge, 600 mA/g discharge) | Not Specified |
| Croconic Acid | 521 | 100 mA/g | 140 cycles | 0.01 - 2.4 |
In-Depth: Experimental Protocols
Reproducibility and comparative analysis hinge on meticulous experimental execution. Below are the detailed methodologies for the preparation and electrochemical testing of the benchmarked organic anode materials.
General Electrode Preparation and Cell Assembly
A common procedure for preparing electrodes with organic materials involves creating a homogenous slurry. This slurry is then cast onto a current collector, typically copper foil for anodes, dried, and assembled into coin cells for electrochemical evaluation.
1. Slurry Preparation: The active organic material is mixed with a conductive agent (e.g., Super P carbon black) and a binder (e.g., polyvinylidene fluoride (PVDF) or carboxymethyl cellulose (CMC)) in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) or water) to form a uniform slurry. The typical weight ratio of active material to conductive agent to binder varies depending on the specific organic material's properties.
2. Electrode Casting and Drying: The slurry is coated onto a copper foil using a doctor blade to ensure a uniform thickness. The coated electrode is then dried in a vacuum oven to remove the solvent completely.
3. Coin Cell Assembly: CR2032-type coin cells are assembled in an argon-filled glovebox. The prepared organic anode serves as the working electrode, with lithium metal foil as the counter and reference electrode. A porous polypropylene film is used as the separator, and a lithium-based salt (e.g., 1 M LiPF₆) dissolved in a mixture of organic carbonates (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC)) is used as the electrolyte.
Specific Protocols:
This compound (CDA): While the seminal study reporting a high capacity of 740.2 mAh/g does not specify the exact electrode composition and C-rate, a typical starting point for organic anodes is a weight ratio of 70:20:10 for the active material, conductive agent, and binder, respectively.
Lithium Terephthalate: Detailed experimental protocols for its use as an anode are not readily available in the provided search results, which limits a direct, robust comparison. However, research on similar carboxylate-based anodes suggests a similar 70:20:10 weight ratio for electrode preparation would be a reasonable starting point.
Pyromellitic Dianhydride (PMDA): The study reporting a capacity of 1472.2 mAh/g utilized a charge/discharge current density of 30 mA/g. The exact electrode composition was not specified, but a common ratio for organic anodes is often employed.
Croconic Acid: For croconic acid, the working electrode is prepared by mixing the active material, Super P carbon black (conductive agent), and PVDF (binder) in a weight ratio of 70:20:10. The resulting slurry is cast on a copper foil and dried. The electrochemical performance is evaluated in a coin cell with a lithium metal counter electrode and an electrolyte of 1 M LiPF₆ in a 1:1 (v/v) mixture of EC and DMC. The cells are cycled in a voltage window of 0.01–2.4 V vs. Li/Li⁺.
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationship between the different components, the following diagrams are provided.
Concluding Remarks
This compound demonstrates significant potential as a high-capacity and stable organic anode material for lithium-ion batteries. Its performance, particularly its high reversible capacity and long cycle life, positions it as a strong candidate for further research and development. However, the very high capacity reported for pyromellitic dianhydride highlights the broad landscape and potential of carbonyl-containing organic compounds. For a conclusive benchmark, it is imperative that future studies on novel organic anode materials adhere to standardized testing protocols to enable direct and accurate comparisons. This will accelerate the identification and optimization of the most promising organic materials for the next generation of energy storage solutions.
References
A Comparative Structural Analysis: Chelidamic Acid vs. Dipicolinic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of molecular structure is paramount. This guide provides a detailed structural comparison of two closely related heterocyclic compounds: Chelidamic acid and Dipicolinic acid. By examining their crystallographic and spectroscopic data, we aim to highlight the key differences and similarities that influence their chemical properties and potential applications.
At first glance, this compound and Dipicolinic acid share a common pyridine-2,6-dicarboxylic acid backbone. However, the presence of a hydroxyl group at the 4-position of the pyridine ring in this compound introduces significant structural and electronic disparities. This seemingly minor substitution has profound effects on the molecule's crystal packing, hydrogen bonding network, and spectroscopic signature.
At a Glance: Key Structural Differences
| Property | This compound Monohydrate | Dipicolinic Acid Monohydrate |
| Molecular Formula | C₇H₅NO₅·H₂O | C₇H₅NO₄·H₂O |
| Molecular Weight | 201.15 g/mol | 185.14 g/mol |
| Crystal System | Monoclinic[1] | Orthorhombic[1] |
| Space Group | P2₁/n[1] | P2₁2₁2₁[1] |
| Zwitterionic Form | Yes, in solid state[1] | No |
Delving into the Crystal Structures
The most striking difference between the two compounds in the solid state is their crystal lattice and the ionic form of the this compound molecule.
Dipicolinic acid monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁, with the acidic protons remaining on the carboxyl groups. The pyridine ring exhibits C₂ᵥ symmetry within the limits of experimental error. The molecules are arranged in layers, forming endless chains through hydrogen bonding along the b-axis. These chains are further linked by hydrogen bonds involving the water molecule and the pyridine nitrogen.
In contrast, This compound monohydrate adopts a monoclinic crystal system with the space group P2₁/n. A key finding is that in its solid monohydrate form, this compound exists as a zwitterion. One of the carboxylic acid protons migrates to the pyridine nitrogen atom, creating a positively charged pyridinium ion and a negatively charged carboxylate group. The second carboxylic acid group and the 4-hydroxyl group remain protonated. This zwitterionic nature significantly influences its hydrogen bonding network and overall crystal packing.
Visualizing the Structural Relationship
Caption: Logical relationship between Dipicolinic acid and this compound.
Spectroscopic Fingerprints: A Comparative Analysis
The structural differences between this compound and Dipicolinic acid are also clearly reflected in their spectroscopic data.
| Spectroscopic Data | This compound | Dipicolinic Acid |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.5 (s, 2H, pyridine-H) | ~8.2-8.3 (m, 3H, pyridine-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | Peaks corresponding to carboxyl, C=O, and pyridine ring carbons. | Peaks corresponding to carboxyl and pyridine ring carbons. |
| IR (KBr, cm⁻¹) | Broad O-H stretch, C=O stretch (carboxylate and carboxylic acid), C=C and C-N stretches. | Broad O-H stretch, C=O stretch (carboxylic acid), C=C and C-N stretches. |
Note: Specific chemical shifts and peak positions can vary slightly depending on the experimental conditions.
The zwitterionic nature of this compound in the solid state leads to distinct features in its IR spectrum, particularly in the carbonyl stretching region, where absorptions for both the carboxylate and carboxylic acid groups can be observed. In the ¹H NMR spectrum, the chemical shifts of the pyridine protons are influenced by the electronic effects of the 4-hydroxyl group and the protonation state of the nitrogen.
Experimental Workflow for Structural Analysis
Caption: Workflow for the comparative structural analysis of the two acids.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of both this compound monohydrate and Dipicolinic acid monohydrate suitable for X-ray diffraction are typically grown by slow evaporation of an aqueous solution.
-
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the acid are dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the finely ground acid is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is typically recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
References
Safety Operating Guide
Proper Disposal of Chelidamic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of chelidamic acid, ensuring the safety of laboratory personnel and compliance with waste management regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.
This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate these risks and prevent environmental contamination.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure all necessary personal protective equipment is worn. This is the first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield (8-inch minimum). | Protects against dust particles and splashes. |
| Hand Protection | Appropriate protective gloves. | Prevents skin contact and irritation. |
| Body Protection | Protective clothing to prevent skin exposure. | Minimizes the risk of skin contact with the chemical. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation occurs. | Protects against inhalation and respiratory irritation. |
II. Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound waste. This process should be carried out in a well-ventilated area, such as a fume hood.
Step 1: Containment of Spills
In the event of a spill, immediately take the following actions:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, gently sweep or vacuum the solid material.
-
Avoid generating dust during cleanup.
-
Place the collected material into a suitable, labeled, and closed container for disposal.
Step 2: Waste Collection and Storage
-
Collect all this compound waste, including contaminated materials like paper towels or gloves, in a designated and clearly labeled hazardous waste container.
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.
Step 3: Professional Disposal
-
This compound should be disposed of as hazardous waste.
-
It is imperative to contact a licensed professional waste disposal service to handle the final disposal of the material.
-
Do not empty this compound into drains or release it into the environment.
Step 4: Decontamination
-
Thoroughly wash hands and any exposed skin with soap and plenty of water after handling.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
It is essential for all laboratory personnel to be familiar with the Safety Data Sheet (SDS) for this compound before handling the substance. Chemical waste generators are responsible for correctly classifying waste and ensuring compliance with all local, regional, and national regulations.
References
Personal protective equipment for handling Chelidamic Acid
Essential Safety and Handling Guide for Chelidamic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a fume hood, especially when handling the powder form to avoid dust formation.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible near the workstation.
Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash-prone procedures. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally suitable for handling acids. Always inspect gloves for integrity before use. |
| Body | Laboratory coat or chemical-resistant apron. | Wear a long-sleeved lab coat to protect skin and clothing from potential splashes. |
| Respiratory | NIOSH/MSHA-approved respirator. | Required if ventilation is inadequate or when there is a risk of inhaling dust particles. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Operational and Handling Plan
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep it away from strong oxidizing agents, as they are incompatible.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe in the dust.
-
Wash hands thoroughly after handling.
-
Use the smallest possible amounts for procedures.
-
When preparing solutions, always add the acid to water, never the other way around, to prevent splattering.
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Clean the mouth with water. Do not induce vomiting. Seek immediate medical assistance. |
Spill and Disposal Plan
Accidental Release Measures: In case of a spill, follow these steps:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.
-
Do not let the chemical enter the environment.
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
-
Do not empty into drains.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
